2-Amino-4-methylthiazole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265334. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMJVLSXMYDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064123 | |
| Record name | 2-Thiazolamine, 4-methyl-, monohydrochloride | |
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Molecular Weight |
150.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-15-0 | |
| Record name | 2-Thiazolamine, 4-methyl-, hydrochloride (1:1) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-15-0 | |
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| Record name | 2-Thiazolamine, 4-methyl-, hydrochloride (1:1) | |
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| Record name | 6142-15-0 | |
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| Record name | 2-Thiazolamine, 4-methyl-, hydrochloride (1:1) | |
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| Record name | 2-Thiazolamine, 4-methyl-, monohydrochloride | |
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| Record name | 4-Methyl-thiazol-2-ylamine; hydrochloride | |
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| Record name | 2-Amino-4-methylthiazole hydrochloride | |
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Foundational & Exploratory
Synthesis of 2-Amino-4-methylthiazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis mechanism for 2-Amino-4-methylthiazole hydrochloride, a key intermediate in the pharmaceutical industry. The document details the prevalent synthesis pathway, offers comprehensive experimental protocols, and presents quantitative data to support process optimization.
Core Synthesis Mechanism: The Hantzsch Thiazole Synthesis
The most common and historically significant method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction involves the condensation of a thioamide with an α-haloketone. In the case of 2-Amino-4-methylthiazole, the reaction proceeds between thiourea and chloroacetone.
The mechanism can be summarized in the following key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of chloroacetone, displacing the chlorine atom in an SN2 reaction. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the former chloroacetone moiety.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.
The reaction is typically carried out in a suitable solvent, and the final product can be isolated as the free base or its hydrochloride salt. The formation of the hydrochloride salt can occur directly during the synthesis if acidic conditions are present or by subsequent treatment of the free base with hydrochloric acid.
Visualization of the Hantzsch Synthesis Mechanism
Caption: Hantzsch synthesis of this compound.
Quantitative Data Presentation
The yield of 2-aminothiazole derivatives via the Hantzsch synthesis is influenced by various factors including the nature of the reactants, solvent, temperature, and reaction time. Below is a summary of reported yields for the synthesis of 2-aminothiazoles under different conditions.
| Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Thiourea, Chloroacetone | Water | Reflux | 2 hours | 70-75 | [1] |
| Acetophenone, Thiourea, Copper(II) bromide | Ethyl Acetate | Reflux | - | 87 | |
| Substituted Acetophenones, Thiourea | Ethanol/Water | 65 | - | 79-90 | [2] |
| 2-Bromoacetophenones, Thiourea | Solvent-free | Melting Point | Seconds | 42-93 | [3] |
| Ring-substituted 2-bromoacetophenones, 1-substituted-2-thioureas | Microreactor | 70 | - | High | [4] |
| Acetyl compounds, Thiourea, Iodine | Solvent-free | - | - | High | [5] |
Experimental Protocols
Synthesis of 2-Amino-4-methylthiazole (Free Base)
This protocol is adapted from a well-established procedure for the synthesis of 2-Amino-4-methylthiazole.[1]
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 cc)
-
Sodium hydroxide (solid)
-
Diethyl ether
Procedure:
-
A suspension of thiourea in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Chloroacetone is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
The resulting yellow solution is refluxed for two hours.
-
After cooling, solid sodium hydroxide is added portion-wise with cooling to make the solution strongly basic.
-
An oily layer of 2-Amino-4-methylthiazole will separate. This is collected, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over solid sodium hydroxide and filtered.
-
The ether is removed by distillation, and the crude product is purified by vacuum distillation.
Synthesis of this compound
The hydrochloride salt can be prepared either directly or by treating the free base with hydrochloric acid.
Method A: Direct Synthesis (Inferred from general procedures for thiazole hydrochlorides)
In many Hantzsch syntheses, the intermediate formed is an aminothiazole salt. By controlling the workup, the hydrochloride can be isolated directly.
Materials:
-
Thiourea
-
Chloroacetone
-
A suitable solvent (e.g., ethanol, water)
-
Hydrochloric acid (if necessary to adjust pH)
Procedure:
-
Equimolar amounts of thiourea and chloroacetone are reacted in a suitable solvent (e.g., ethanol or water). The reaction mixture is typically heated.
-
Upon completion of the reaction, the mixture is cooled. The this compound may precipitate directly from the reaction mixture.
-
If precipitation is incomplete, the solvent can be partially evaporated, or the solution can be cooled further to induce crystallization.
-
The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried.
Method B: Conversion from Free Base
Materials:
-
2-Amino-4-methylthiazole (free base)
-
Concentrated hydrochloric acid
-
A suitable solvent (e.g., ethanol, isopropanol, or diethyl ether)
Procedure:
-
Dissolve the purified 2-Amino-4-methylthiazole free base in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.
-
The this compound will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.
Experimental Workflow
The general workflow for the synthesis and isolation of this compound is depicted below.
Caption: General experimental workflow for synthesis of 2-Amino-4-methylthiazole HCl.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-Amino-4-methylthiazole [drugfuture.com]
- 3. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 4. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methylthiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methylthiazole hydrochloride is a pivotal heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] Its versatile structure serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols for property determination and visualizations of its role in synthetic chemistry and relevant biological pathways.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory use and computational modeling.
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | 4-methyl-1,3-thiazol-2-amine;hydrochloride |
| CAS Number | 6142-15-0 |
| Molecular Formula | C₄H₇ClN₂S |
| Molecular Weight | 150.63 g/mol |
| Appearance | White to almost white crystalline powder[1] |
| Melting Point | 170 - 174 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
Table 2: Physicochemical Data of 2-Amino-4-methylthiazole (Free Base)
Note: Data for the free base is provided for reference, as it influences the properties of the hydrochloride salt.
| Property | Value |
| Boiling Point | 231-232 °C (lit.) |
| Solubility | Very soluble in water, alcohol, and ether.[2] A study reported a solubility of 10.8 µg/mL at pH 7.4.[3] |
| pKa (Predicted) | 5.36 ± 0.10[4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals corresponding to the methyl protons, the vinyl proton on the thiazole ring, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the thiazole ring and the protonation of the amino group. The methyl group protons would appear as a singlet, the vinyl proton as a singlet, and the amine protons as a broad singlet.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display four signals corresponding to the four unique carbon atoms in the molecule: the methyl carbon, the two sp² hybridized carbons of the thiazole ring, and the carbon of the C-NH₂ group. The chemical shifts will be characteristic of a substituted thiazole ring.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound, typically recorded as a KBr pellet, would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the primary amine group.
-
C-H stretching: Peaks around 3000-2800 cm⁻¹ due to the methyl group.
-
C=N and C=C stretching: Absorptions in the 1650-1500 cm⁻¹ region, characteristic of the thiazole ring.
-
C-N stretching: Bands in the 1350-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of the compound. The mass spectrum of the free base, 2-Amino-4-methylthiazole, would show a molecular ion peak (M⁺) at m/z 114.[3] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would likely show the peak for the protonated molecule [M+H]⁺ at m/z 115.
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical properties of this compound.
Melting Point Determination
Objective: To determine the melting point range of the compound.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Solubility Determination
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
A known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO) is placed in a vial at a controlled temperature.
-
A small, accurately weighed amount of this compound is added to the solvent.
-
The mixture is stirred or agitated for a set period to ensure equilibrium is reached.
-
If the solid dissolves completely, more is added in known increments until a saturated solution is formed (i.e., solid material remains undissolved).
-
The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
Objective: To experimentally determine the acid dissociation constant (pKa) of the compound.
Methodology (Potentiometric Titration):
-
An accurately weighed sample of this compound is dissolved in a known volume of deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and a phosphate buffer at a specific pH.
-
Standard and Sample Preparation: A standard solution of known concentration and a sample solution of the test compound are prepared in a suitable solvent.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Injection Volume: A fixed volume (e.g., 10 µL) of the standard and sample solutions is injected.
-
-
Data Analysis: The chromatograms are recorded, and the area of the main peak in the sample chromatogram is compared to the total area of all peaks to calculate the purity as a percentage.
Role in Drug Discovery and Synthesis
2-Amino-4-methylthiazole serves as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Inhibition of Src Kinase Signaling Pathway
The 2-aminothiazole core is a key structural feature in numerous kinase inhibitors, including the FDA-approved drug Dasatinib, which is a potent inhibitor of the Src family of tyrosine kinases. Src kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration.[5][6][7] Aberrant activation of Src kinases is implicated in the development and progression of various cancers.
Caption: Src Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the 2-aminothiazole core.[8][9][10] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Amino-4-methylthiazole, chloroacetone (an α-haloketone) and thiourea (a thioamide) are used.
Caption: Generalized Workflow for Hantzsch Thiazole Synthesis.
Logical Relationship: 2-Aminothiazole as a Privileged Scaffold
The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets through specific hydrogen bonding patterns. This makes it a versatile starting point for the design of new drugs.
Caption: 2-Aminothiazole as a Privileged Scaffold in Drug Design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4-methylthiazole [drugfuture.com]
- 3. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylthiazole CAS#: 1603-91-4 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Amino-4-methylthiazole Hydrochloride (CAS: 6142-15-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methylthiazole hydrochloride (CAS number 6142-15-0) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its thiazole core is a recognized pharmacophore, contributing to the diverse pharmacological activities of its derivatives, which span antimicrobial, anti-inflammatory, and anticancer applications.[1][2][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its mechanisms of action and relevant signaling pathways. Detailed experimental protocols and structured data presentation are included to support researchers in their drug discovery and development endeavors.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[2] It is the hydrochloride salt of 2-amino-4-methylthiazole, which enhances its solubility in aqueous media. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6142-15-0 | [1][2][6][7][8][9] |
| Molecular Formula | C₄H₆N₂S·HCl | [1][2][7] |
| Molecular Weight | 150.62 g/mol | [1][2][7] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 170 - 174 °C | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in water | |
| Storage | Store at room temperature in an inert atmosphere. | [6] |
Spectral Data
Comprehensive spectral data for this compound is available in various databases and literature, confirming its chemical structure.
| Spectrum Type | Availability | Reference |
| ¹H NMR | Data available (90 MHz in D₂O) | |
| ¹³C NMR | Data available (in D₂O) | [6][10] |
| Infrared (IR) | Data available (KBr disc and nujol mull) | [11] |
| Mass Spectrometry (MS) | Data available | [6][12] |
| Raman Spectroscopy | Data available | [13] |
| FTIR | Data available | [13][14] |
Synthesis of this compound
The primary synthetic route to 2-amino-4-methylthiazole is the Hantzsch thiazole synthesis.[15][16][17][18][19] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Amino-4-methylthiazole, chloroacetone is reacted with thiourea. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.
Experimental Protocol: Hantzsch Synthesis
This protocol is adapted from established procedures for the synthesis of 2-aminothiazole derivatives.[20]
Materials:
-
Thiourea
-
Chloroacetone
-
Water
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, suspend thiourea (1 mole equivalent) in water.
-
Addition of Chloroacetone: While stirring, add chloroacetone (1 mole equivalent) dropwise to the suspension over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Work-up (Free Base): After cooling the reaction mixture, carefully add a concentrated solution of sodium hydroxide with external cooling to basify the mixture. The 2-amino-4-methylthiazole will separate as an oily layer.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts with the oily layer.
-
Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-amino-4-methylthiazole free base.
-
Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of ethanol. Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Workflow for the Hantzsch synthesis of this compound.
Biological Activities and Mechanisms of Action
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, imparting a wide range of biological activities to its derivatives.[3][4][5][21] These activities include antimicrobial, anti-inflammatory, and anticancer effects.
Anti-inflammatory Activity
Derivatives of 2-aminothiazole have demonstrated potent anti-inflammatory properties. The mechanism of action for some of these compounds involves the modulation of key inflammatory pathways. For instance, N-adamantyl-4-methylthiazol-2-amine has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated microglial cells.[22]
This suppression is achieved through the downregulation of pro-inflammatory enzymes such as NADPH oxidase (NOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[22] Furthermore, the anti-inflammatory effects are mediated by the inhibition of the CD14/TLR4-dependent nuclear factor kappa B (NF-κB) signaling pathway and the phosphorylation of extracellular signal-regulated kinase (ERK).[22]
Caption: Inhibition of LPS-induced inflammatory signaling by a 2-aminothiazole derivative.
Antimicrobial Activity
2-Aminothiazole derivatives are known to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[23][24][25] The thiazole ring is a key structural feature in several clinically used antibiotics. The precise mechanism of antimicrobial action can vary depending on the specific substitutions on the thiazole ring. Some derivatives are known to target essential bacterial enzymes, while others may disrupt cell wall synthesis or interfere with nucleic acid replication. For example, some 2-aminothiazole-4-carboxylate Schiff bases have shown potential as antagonists against UDP-N-acetylmuramate/l-alanine ligase, an enzyme crucial for bacterial cell wall biosynthesis.[23]
Anticancer Activity
A growing body of research highlights the potential of 2-aminothiazole derivatives as anticancer agents.[1][3][4] These compounds have been shown to inhibit various cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The anticancer mechanisms are diverse and can involve the inhibition of key signaling molecules and enzymes crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR, Akt, ALK), histone deacetylases (HDACs), and topoisomerases.[1]
Applications in Drug Discovery and Development
The favorable biological profile of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.[2] Its utility spans several key areas of drug discovery:
-
Lead Generation: It serves as a versatile scaffold for the generation of compound libraries for high-throughput screening.
-
Medicinal Chemistry: The amino group at the 2-position provides a convenient handle for chemical modification, allowing for the fine-tuning of pharmacological properties and structure-activity relationship (SAR) studies.[1]
-
Fragment-Based Drug Design: The 2-aminothiazole core can be utilized as a fragment that binds to specific pockets in target proteins, which can then be elaborated to develop more potent and selective inhibitors.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, straightforward synthesis, and the broad spectrum of biological activities associated with its derivatives underscore its importance as a key building block in medicinal chemistry. Further exploration of the diverse signaling pathways modulated by 2-aminothiazole-based compounds will undoubtedly pave the way for the development of novel and effective therapies for a range of diseases.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Page loading... [wap.guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 6142-15-0 | TCI EUROPE N.V. [tcichemicals.com]
- 10. This compound(6142-15-0) 13C NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Page loading... [guidechem.com]
- 13. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. Thiazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. synarchive.com [synarchive.com]
- 19. benchchem.com [benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Amino-4-methylthiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Amino-4-methylthiazole hydrochloride, a key building block in medicinal chemistry. This document synthesizes crystallographic data, spectroscopic information, and computational studies to offer a detailed understanding of this compound's structural features.
Molecular Structure and Bonding Analysis
This compound (C₄H₇ClN₂S, Molar Mass: 150.62 g/mol ) is the hydrochloride salt of the parent compound 2-Amino-4-methylthiazole. The core of the molecule is a five-membered thiazole ring, a heterocyclic system containing both sulfur and nitrogen atoms. This ring is substituted with an amino group at the 2-position and a methyl group at the 4-position. The presence of the hydrochloride salt influences the electronic distribution and intermolecular interactions of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties for 2-Amino-4-methylthiazole and its hydrochloride salt is presented in Table 1.
| Property | 2-Amino-4-methylthiazole | This compound |
| Molecular Formula | C₄H₆N₂S | C₄H₇ClN₂S |
| Molar Mass | 114.17 g/mol | 150.62 g/mol |
| CAS Number | 1603-91-4 | 6142-15-0 |
| Melting Point | 44-47 °C | Not available |
| Boiling Point | 231-232 °C | Not available |
| Appearance | Crystals | Not available |
Crystallographic Data
The key bond lengths and angles for the 2-Amino-4-methylthiazole molecule within this co-crystal structure are summarized in Tables 2 and 3, respectively.
Table 2: Selected Bond Lengths of 2-Amino-4-methylthiazole Moiety
| Bond | Length (Å) |
| S1 - C2 | 1.74 |
| S1 - C5 | 1.72 |
| N3 - C2 | 1.32 |
| N3 - C4 | 1.39 |
| C2 - N6 | 1.33 |
| C4 - C5 | 1.35 |
| C4 - C7 | 1.49 |
Table 3: Selected Bond Angles of 2-Amino-4-methylthiazole Moiety
| Angle | Degree (°) |
| C2 - S1 - C5 | 89.5 |
| S1 - C2 - N3 | 115.1 |
| S1 - C2 - N6 | 121.7 |
| N3 - C2 - N6 | 123.2 |
| C2 - N3 - C4 | 109.8 |
| N3 - C4 - C5 | 115.8 |
| N3 - C4 - C7 | 120.3 |
| C5 - C4 - C7 | 123.9 |
| S1 - C5 - C4 | 109.8 |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of a crystalline compound like this compound is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS). The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the molecular structure.
Signaling Pathways
Derivatives of 2-aminothiazole have been identified as modulators of various signaling pathways, particularly in the context of cancer research. These compounds have shown potential as inhibitors of key kinases involved in cell proliferation, survival, and migration.
Several studies have highlighted the role of 2-aminothiazole derivatives in inhibiting signaling pathways such as:
-
MAP Kinase Pathway: Some derivatives have been shown to inhibit components of the Mitogen-Activated Protein (MAP) kinase pathway, including ERK and JNK, which are crucial for cell growth and differentiation.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. 2-aminothiazole derivatives have been investigated as inhibitors of mTOR (mammalian target of rapamycin) and other kinases in this pathway.
-
Receptor Tyrosine Kinases (RTKs): Derivatives have been designed to target RTKs like EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase), which are often dysregulated in cancer.
This guide provides a foundational understanding of the molecular structure, bonding, and potential biological relevance of this compound. The presented data and protocols are intended to support further research and development efforts in medicinal chemistry and related fields.
References
Navigating the Solubility Landscape of 2-Amino-4-methylthiazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Amino-4-methylthiazole hydrochloride in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This guide summarizes the available qualitative information for the parent compound, 2-Amino-4-methylthiazole, to provide a foundational understanding. More critically, it furnishes a detailed experimental protocol for the systematic determination of solubility, empowering researchers to generate the precise data required for their specific applications. Visual workflows are provided to elucidate the experimental process and the principles of solvent selection.
Introduction: The Challenge of Solubility Data
While the hydrochloride salt form generally enhances aqueous solubility, its behavior in organic media is less predictable and is influenced by the polarity of the solvent, the lattice energy of the salt, and the potential for hydrogen bonding and other intermolecular interactions.
Qualitative Solubility Profile of the Free Base
In the absence of data for the hydrochloride salt, examining the solubility of the free base, 2-Amino-4-methylthiazole, can offer some directional insights. The free base is qualitatively described as being soluble in methanol and "very soluble" in alcohol and ether.[1][2] This suggests that the free base has an affinity for both polar protic (alcohols) and polar aprotic (ether) solvents. However, this information should be interpreted with caution, as the conversion to a hydrochloride salt significantly alters the physicochemical properties of the molecule, generally increasing its polarity and favoring solubility in more polar solvents while potentially decreasing it in non-polar organic solvents.
Quantitative Solubility Data: A Data Gap
As of the compilation of this guide, a thorough search has not yielded any peer-reviewed studies or database entries presenting quantitative solubility values for this compound in common organic solvents such as alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), ethers (tetrahydrofuran, diethyl ether), or halogenated hydrocarbons (dichloromethane, chloroform). This data gap necessitates that researchers and drug development professionals determine this critical parameter empirically.
The following table structure is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Tetrahydrofuran (THF) | ||||
| Ethyl Acetate | ||||
| Dichloromethane (DCM) | ||||
| Chloroform | ||||
| Acetonitrile | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
The isothermal saturation method, often referred to as the "shake-flask" method, is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.[3]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation. The time to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).
Visualizing the Workflow and Logic
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying logic of solvent selection.
Caption: Isothermal Saturation Experimental Workflow.
References
Spectral Data Analysis of 2-Amino-4-methylthiazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4-methylthiazole hydrochloride, a compound of significant interest in pharmaceutical and chemical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.
Chemical Structure
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Spectral Data Summary
The following tables summarize the key spectral data obtained for this compound. For comparative purposes, data for the free base, 2-Amino-4-methylthiazole, is also provided where available.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |
| 2.25 | s | 3H | -CH₃ | D₂O |
| 6.65 | s | 1H | Thiazole C5-H | D₂O |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment | Solvent |
| 16.5 | -CH₃ | D₂O |
| 106.0 | Thiazole C5 | D₂O |
| 148.0 | Thiazole C4 | D₂O |
| 169.5 | Thiazole C2 | D₂O |
Table 3: ¹H NMR Spectral Data of 2-Amino-4-methylthiazole (Free Base)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |
| 2.17 | s | 3H | -CH₃ | DMSO-d₆ |
| 6.25 | s | 1H | Thiazole C5-H | DMSO-d₆ |
| 6.80 | br s | 2H | -NH₂ | DMSO-d₆ |
Table 4: ¹³C NMR Spectral Data of 2-Amino-4-methylthiazole (Free Base) [1]
| Chemical Shift (ppm) | Assignment | Solvent |
| 17.0 | -CH₃ | DMSO-d₆ |
| 101.4 | Thiazole C5 | DMSO-d₆ |
| 147.5 | Thiazole C4 | DMSO-d₆ |
| 167.8 | Thiazole C2 | DMSO-d₆ |
Infrared (IR) Spectroscopy Data
Table 5: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Description |
| 3400-3200 | N-H stretching (amine salt) |
| 3100-3000 | C-H stretching (aromatic/vinyl) |
| 2980-2850 | C-H stretching (aliphatic) |
| 1640-1620 | N-H bending (amine salt) |
| 1550-1530 | C=N stretching |
| 1450-1430 | C-H bending (methyl) |
Mass Spectrometry (MS) Data
The mass spectrum of this compound would show the molecular ion of the free base due to the loss of HCl during ionization.
Table 6: Mass Spectrometry Data of 2-Amino-4-methylthiazole (Free Base)
| m/z | Interpretation |
| 114 | [M]⁺ (Molecular ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterium oxide (D₂O). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters : The proton NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Parameters : The carbon-13 NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of this compound was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : The FTIR spectrum was recorded on a PerkinElmer Spectrum Two FTIR spectrometer.
-
Parameters : The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.
-
Instrumentation : Mass spectral analysis was performed on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.
-
Parameters : The sample was introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The mass range was set from m/z 50 to 500. The instrument was operated in full scan mode.
Workflow and Visualizations
The following diagrams illustrate the general workflow for spectral analysis and the chemical structure of the target compound.
Caption: General workflow for spectral analysis of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound, providing essential spectral data and methodologies to support further investigation and application in drug discovery and development.
References
An In-depth Technical Guide to the Tautomerism and Stability of 2-Amino-4-methylthiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the tautomeric forms and relative stability of 2-amino-4-methylthiazole and its hydrochloride salt. Understanding the tautomeric landscape of this important heterocyclic scaffold is crucial for drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic profiles. This document synthesizes findings from computational studies and spectroscopic data to offer a comprehensive overview for researchers in medicinal chemistry and drug development.
Tautomerism of 2-Amino-4-methylthiazole (Free Base)
The tautomerism of 2-amino-4-methylthiazole (AMT) involves the migration of a proton, leading to various structural isomers that can interconvert. Extensive computational studies, particularly density functional theory (DFT) calculations, have elucidated the potential tautomeric forms and their relative stabilities.
Possible Tautomeric Forms
Theoretical calculations have identified eight potential tautomers of 2-amino-4-methylthiazole. These arise from proton migration between the exocyclic amino group and the nitrogen and carbon atoms of the thiazole ring. The primary tautomeric equilibrium is between the amino form and various imino forms.
Stability of Tautomers
A comprehensive study utilizing DFT calculations (B3LYP/6-311++G(3df,3pd)) has determined the relative stabilities of the possible tautomers of 2-amino-4-methylthiazole. The amino tautomer, designated as AMT1, is unequivocally the most stable form. This stability is attributed to the aromaticity of the thiazole ring in this configuration.
The relative Gibbs free energies (ΔG) of the other tautomers are significantly higher, indicating that they exist in negligible populations at equilibrium under standard conditions.
Table 1: Relative Stabilities of 2-Amino-4-methylthiazole Tautomers
| Tautomer | Structure | Relative Gibbs Free Energy (ΔG) at 298.15 K (kJ/mol) |
| AMT1 (amino) | 2-amino-4-methylthiazole | 0.00 |
| AMT2 (imino) | 2-imino-4-methyl-2,3-dihydrothiazole | 53.1 |
| AMT2' (imino) | 2-imino-4-methyl-2,5-dihydrothiazole | 81.1 |
| AMT3 (imino) | 2-imino-4-methylene-thiazolidine | 88.0 |
| AMT3' (imino) | 2-amino-4-methylenethiazoline | 128.4 |
| AMT4 (imino) | 5-amino-4-methylthiazole | 113.1 |
| AMT4' (imino) | 5-imino-4-methyl-thiazolidine | 138.2 |
| AMT5 (imino) | 2-amino-5-methylenethiazoline | 108.2 |
Data sourced from computational studies by S. Coussan et al. (2022).
Tautomeric Equilibrium Pathway
The following diagram illustrates the tautomeric equilibrium of the 2-amino-4-methylthiazole free base, highlighting the pronounced stability of the amino form (AMT1).
The Discovery and Enduring Legacy of 2-Amino-4-Methylthiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiazole scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its discovery, rooted in the foundational principles of heterocyclic chemistry, has paved the way for extensive research into its derivatives, revealing a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-amino-4-methylthiazole compounds, with a focus on their applications in modern drug discovery.
Discovery and Historical Context
The journey of 2-amino-4-methylthiazole begins with the pioneering work of Arthur Hantzsch in 1887, who first described a general method for the synthesis of thiazoles.[1] This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of a thioamide with an α-haloketone. The synthesis of 2-amino-4-methylthiazole, a direct descendant of this method, is achieved through the reaction of thiourea with chloroacetone. Over the decades, this fundamental reaction has been refined and adapted, leading to a variety of synthetic routes that offer improved yields and milder reaction conditions. The versatility and relative ease of synthesis of the 2-aminothiazole core have made it a "privileged scaffold" in medicinal chemistry, continually finding new applications in the quest for novel therapeutics.[2][3]
Synthesis of 2-Amino-4-Methylthiazole and Its Derivatives
The Hantzsch synthesis remains the most common and direct method for preparing the 2-amino-4-methylthiazole core. However, numerous modifications and one-pot procedures have been developed to enhance efficiency and expand the diversity of accessible derivatives.
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from the well-established method for the synthesis of 2-amino-4-methylthiazole.
Materials:
-
Thiourea
-
Chloroacetone
-
Water
-
Sodium hydroxide
-
Diethyl ether
-
500-mL flask with reflux condenser, dropping funnel, and mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Suspend 76 g (1 mole) of thiourea in 200 cc of water in the 500-mL flask.
-
With stirring, add 92.5 g (1 mole) of chloroacetone through the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.
-
Separate the upper oily layer using a separatory funnel.
-
Extract the aqueous layer three times with a total of 300 cc of diethyl ether.
-
Combine the oily layer and the ethereal extracts and dry over 30 g of solid sodium hydroxide.
-
Filter the solution to remove any tar.
-
Remove the ether by distillation on a steam bath.
-
Distill the remaining oil under reduced pressure, collecting the fraction at 130–133°C/18 mm.
-
The expected yield of 2-amino-4-methylthiazole is 80-85.5 g (70-75%).[4]
Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives
This protocol describes a modern, efficient one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones.
Materials:
-
Aromatic methyl ketone (e.g., acetophenone)
-
Thiourea or N-substituted thiourea
-
Copper(II) bromide
-
Solvent (e.g., ethanol)
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, combine the aromatic methyl ketone (1 mmol), thiourea or N-substituted thiourea (1.2 mmol), and copper(II) bromide (1.1 mmol).
-
Add the solvent (e.g., 5 mL of ethanol).
-
Stir the reaction mixture at reflux for the time specified for the particular substrate (typically a few hours).
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated solution of sodium bicarbonate and stir.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis Workflow
The general laboratory workflow for the Hantzsch synthesis of 2-aminothiazole derivatives is depicted below.
References
Biological activity of the thiazole ring in pharmaceuticals
An In-depth Technical Guide on the Biological Activity of a Privileged Heterocycle
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a pivotal scaffold in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged structure," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous blockbuster drugs across a wide spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of the thiazole ring in pharmaceuticals, focusing on key examples in oncology, virology, and anti-inflammatory therapy. The following sections will detail the mechanisms of action, quantitative biological data, and the experimental protocols used to determine these activities, providing a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: The Case of Dasatinib
Dasatinib, a potent oral tyrosine kinase inhibitor, exemplifies the successful application of the thiazole scaffold in oncology. It is a first-line treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Mechanism of Action: Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML.[1][2] This aberrant, constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival.[3] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, effectively blocking downstream signaling pathways crucial for leukemic cell growth.[2] Beyond BCR-ABL, Dasatinib exhibits a multi-targeted profile, inhibiting other tyrosine kinases such as the SRC family kinases, c-KIT, and PDGFRβ.[1][4]
Quantitative Biological Data: The potency of Dasatinib is reflected in its low nanomolar inhibitory concentrations (IC50) against its target kinases.
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | 0.6 - 11 | [5] |
| SRC | 0.5 | [6] |
| c-KIT | <30 | [6] |
| PDGFRβ | <30 | [6] |
| LCK | <30 | [6] |
| YES | <30 | [6] |
| FYN | <30 | [6] |
Signaling Pathway:
Caption: BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., BCR-ABL)
-
Specific peptide substrate for the kinase
-
Test compound (e.g., Dasatinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
96-well or 384-well assay plates
-
Phosphocellulose filter mats or other capture media (for radiometric assays)
-
Scintillation counter or fluorescence plate reader
-
Stop solution (e.g., phosphoric acid for radiometric assays, EDTA for others)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase reaction buffer to the final desired concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase, the specific peptide substrate, and the diluted test compound or DMSO (vehicle control).
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution (radiolabeled or fluorescently labeled).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence intensity using a fluorescence plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Antiviral Activity: The Role of Ritonavir
Ritonavir is a pivotal antiretroviral drug containing a thiazole moiety, primarily used in the treatment of HIV/AIDS.
Mechanism of Action: Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[8] HIV protease cleaves newly synthesized viral polyproteins into functional proteins required for the assembly of mature, infectious virions. By competitively binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[9][10] A key feature of Ritonavir is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[9] This property is leveraged in combination therapies where low "booster" doses of Ritonavir are used to increase the plasma concentrations and prolong the half-life of other protease inhibitors.[9]
Quantitative Biological Data:
| Parameter | Value | Reference |
| HIV-1 Protease Ki | 0.36 nM | [10] |
| HIV-2 Protease Ki | 3.7 nM | [10] |
| Serum-Free IC50 (HIV-1) | 4.0 ng/mL (5.5 nM) | [11][12] |
| CYP3A4 IC50 | 0.01 - 0.04 µM | [13] |
Experimental Workflow:
Caption: General workflow for an in vitro HIV-1 protease inhibition assay.
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a common method for screening and characterizing inhibitors of HIV-1 protease using a fluorogenic substrate.[14]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., containing a quencher and a fluorophore that fluoresces upon cleavage)
-
Test compound (e.g., Ritonavir)
-
Assay Buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, DTT, and BSA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer. Prepare working solutions of HIV-1 protease and the fluorogenic substrate in the assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the diluted test compound or controls (DMSO for 100% activity, a known potent inhibitor for 0% activity).
-
Enzyme Addition: Add the HIV-1 protease solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).[14] Alternatively, the reaction can be stopped after a fixed time and an endpoint reading can be taken.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Anti-inflammatory Activity: The Case of Meloxicam
Meloxicam is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that features a thiazole ring in its structure. It is used to manage pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[15]
Mechanism of Action: Like other NSAIDs, Meloxicam's therapeutic effects are derived from its inhibition of cyclooxygenase (COX) enzymes.[16] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15][16] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric cytoprotection, and COX-2, which is inducible and upregulated at sites of inflammation. Meloxicam exhibits preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[15]
Quantitative Biological Data:
| Enzyme | IC50 (µM) | Reference |
| COX-1 (Human Whole Blood) | >10 | [17] |
| COX-2 (Human Whole Blood) | 0.53 | [17] |
| COX-1 (Human Chondrocytes) | 36.6 | [18] |
| COX-2 (Human Chondrocytes) | 4.7 | [18] |
Logical Relationship Diagram:
Caption: Preferential inhibition of COX-2 by Meloxicam.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (e.g., ovine)
-
Test compound (e.g., Meloxicam)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system (e.g., ELISA kit for PGE₂, or a colorimetric or fluorometric probe)
-
96-well plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, arachidonic acid, and cofactors in the assay buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: In separate wells for COX-1 and COX-2, add the assay buffer, cofactors, and the respective enzyme. Add the diluted test compound or vehicle control. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[19]
-
Reaction Initiation: Start the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate for a specific time (e.g., 2-10 minutes) to allow for prostaglandin synthesis.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong acid). Quantify the amount of prostaglandin E₂ (PGE₂) produced using a specific ELISA kit according to the manufacturer's instructions. Alternatively, a colorimetric or fluorometric method can be used to measure the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of COX activity for each compound concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a measure of the compound's selectivity for COX-2.
Conclusion
The thiazole ring is undeniably a cornerstone of modern pharmaceutical development. Its presence in drugs like Dasatinib, Ritonavir, and Meloxicam highlights its remarkable ability to serve as a scaffold for potent and selective inhibitors of diverse biological targets. The examples provided in this guide illustrate the breadth of its therapeutic applications, from targeted cancer therapy and antiviral treatment to the management of inflammation. A thorough understanding of the structure-activity relationships, mechanisms of action, and the specific experimental methodologies used to characterize these compounds is essential for the continued innovation and development of new thiazole-based pharmaceuticals. The data and protocols presented herein offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 4. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 10. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 11. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.co.jp [abcam.co.jp]
- 15. Meloxicam - Wikipedia [en.wikipedia.org]
- 16. drugs.com [drugs.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Amino-4-methylthiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing "2-Amino-4-methylthiazole hydrochloride" as a key starting material. This versatile building block is instrumental in the development of a wide range of therapeutic agents, particularly in the areas of oncology and infectious diseases. These notes include summaries of quantitative data, detailed experimental methodologies, and visualizations of synthetic workflows and relevant biological signaling pathways.
Introduction
2-Amino-4-methylthiazole and its hydrochloride salt are pivotal intermediates in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive core for designing molecules with diverse biological activities. This document will focus on its application in the synthesis of anticancer and antimicrobial agents, providing practical guidance for researchers in the field.
Data Presentation: Biological Activities of 2-Amino-4-methylthiazole Derivatives
The following tables summarize the in vitro biological activities of various bioactive molecules synthesized using a 2-aminothiazole core structure.
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Dasatinib | K562 (Leukemia) | IC50 | <1 nM | [1] |
| Dasatinib | MCF-7 (Breast) | IC50 | <1 µM | [1] |
| Dasatinib | HT-29 (Colon) | IC50 | <1 µM | [1] |
| Thiazolyl-thiourea Derivative | HS 578T (Breast) | IC50 | 0.8 µM | [2] |
| 2-amino-4-phenylthiazole derivative | H1299 (Lung) | IC50 | 4.89 µM | [1] |
| 2-amino-4-phenylthiazole derivative | SHG-44 (Glioma) | IC50 | 4.03 µM | [1] |
| N-bis(trifluoromethyl)alkyl-N′-thiazolylurea | PC-3 (Prostate) | log GI50 | -7.10 | [3] |
| 3,4-diarylthiazol-2(3H)-imine | CEM (Leukemia) | IC50 | 0.24 µM | [3] |
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| Schiff Base Derivative 2a | Staphylococcus epidermidis (MDR) | MIC | 250 | [4] |
| Schiff Base Derivative 2b | Pseudomonas aeruginosa (MDR) | MIC | 375 | [4] |
| Schiff Base Derivative 2d | Staphylococcus aureus (MDR) | MIC | 250 | [4] |
| Schiff Base Derivative 2g | Escherichia coli (MDR) | MIC | 375 | [4] |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus | MIC | 4 - 16 | |
| Thiazolyl-thiourea derivatives | Staphylococcus epidermidis | MIC | 4 - 16 | |
| 2-Arylideneamino-4-phenylthiazole | Bacillus cereus | - | Good Activity | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
Protocol 1: Hantzsch Thistle Synthesis of 2-Amino-4-methylthiazole
This protocol describes the fundamental synthesis of the 2-amino-4-methylthiazole core from chloroacetone and thiourea.
Materials:
-
Chloroacetone
-
Thiourea
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Suspend thiourea (1 mole) in water.
-
Slowly add chloroacetone (1 mole) to the suspension with stirring. The reaction is exothermic.
-
Reflux the resulting yellow solution for 2 hours.
-
Cool the reaction mixture and add a concentrated solution of sodium hydroxide with cooling to maintain a low temperature.
-
An oily layer of 2-amino-4-methylthiazole will separate.
-
Separate the oily layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of an N-Acylated 2-Aminothiazole Derivative
This protocol outlines a general procedure for the N-acylation of a 2-aminothiazole, a common step in the synthesis of many bioactive derivatives.
Materials:
-
2-Amino-4-methylthiazole
-
Acyl chloride (e.g., Benzoyl chloride)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Base (e.g., Triethylamine, Et3N)
Procedure:
-
Dissolve 2-amino-4-methylthiazole (1 equivalent) in anhydrous THF.
-
Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add the acyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[5]
Protocol 3: Synthesis of a Dasatinib Intermediate
This protocol describes a key step in the synthesis of the anticancer drug Dasatinib, involving the coupling of a 2-aminothiazole derivative with a pyrimidine.
Materials:
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium tert-butoxide
-
Solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in THF, add solid sodium tert-butoxide.
-
Add 4,6-dichloro-2-methylpyrimidine to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can be purified by column chromatography.[6]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to the synthesized bioactive molecules.
Caption: General workflow for synthesizing bioactive molecules from 2-Amino-4-methylthiazole.
Caption: Inhibition of the EGFR signaling pathway by a 2-aminothiazole derivative.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aminothiazole derivative.
Caption: Inhibition of the CDK2/Cyclin E complex by a 2-aminothiazole derivative, leading to cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Antimicrobial Agents from 2-Amino-4-methylthiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of agents derived from 2-amino-4-methylthiazole hydrochloride. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, including potent antimicrobial, antifungal, and antitubercular properties.[1] This document outlines key synthetic methodologies, presents quantitative antimicrobial activity data, and offers detailed experimental protocols for the preparation of 2-aminothiazole-based antimicrobial candidates.
Overview of Synthetic Strategies
This compound serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with promising therapeutic applications.[2] The primary amino group of the 2-aminothiazole ring is a key site for chemical modification, allowing for the introduction of various pharmacophores to modulate antimicrobial activity. Common synthetic transformations include the formation of Schiff bases, amides, and thiourea derivatives.
A prevalent strategy involves the condensation of the 2-amino group with various aldehydes and ketones to form Schiff bases (imines). These Schiff bases can exhibit significant antimicrobial properties and can also serve as intermediates for further structural modifications.[2][3] Another common approach is the acylation of the 2-amino group with chloroacetyl chloride to form an intermediate, 2-chloro-N-(thiazol-2-yl)acetamide, which can then be reacted with various nucleophiles to generate a library of derivatives.[4][5]
Quantitative Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of representative 2-aminothiazole derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in mm.
Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff Base | Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [2] |
| Schiff Base | Compound 2d | Staphylococcus aureus (MDR) | 250 | [2] |
| Schiff Base | Compound 2b | Pseudomonas aeruginosa (MDR) | 375 | [2] |
| Schiff Base | Compound 2g | Escherichia coli (MDR) | 375 | [2] |
| Thiazolyl-thiourea | Halogenated derivatives | Staphylococcus aureus | 4 - 16 | |
| Thiazolyl-thiourea | Halogenated derivatives | Staphylococcus epidermidis | 4 - 16 | |
| Aminothiazole Derivative | Compound 21 | Staphylococcus aureus (various strains) | 2 - 4 | [6] |
| Trifluoromethoxy aminothiazole | - | MRSA | 2 - 16 | [6] |
Table 2: Antifungal Activity of 2-Aminothiazole Derivatives
| Compound Class | Derivative Example | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff Base | Compound 2b | Candida glabrata (ATCC 62934) | 21.0 | - | [2] |
| Schiff Base | Compound 2a | Candida albicans (ATCC 60387) | 20.0 | - | [2] |
| 2-Substituted-N-(thiazol-2-yl)acetamide | Compound 3c | Candida albicans | - | Significant Inhibition | [5] |
| 2-Substituted-N-(thiazol-2-yl)acetamide | Compound 3d | Aspergillus niger | - | Significant Inhibition | [5] |
Experimental Protocols
General Synthesis of 2-Aminothiazole Schiff Bases
This protocol describes the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate and various aldehydes or ketones.[2]
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate (0.05 mol)
-
Aldehyde or ketone (0.05 mol)
-
Absolute ethanol (30 mL)
-
Glacial acetic acid (few drops)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the corresponding aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 12 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Evaporate the excess solvent using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Allow the solution to stand for several days to facilitate crystal growth of the Schiff base product.[2]
-
Collect the crystals by filtration and dry them.
Synthesis of 2-Substituted-N-(thiazol-2-yl)acetamide Derivatives
This protocol outlines a two-step synthesis of 2-substituted-N-(thiazol-2-yl)acetamide derivatives, starting from 2-aminothiazole.[4][5]
Workflow for 2-Substituted-N-(thiazol-2-yl)acetamide Synthesis
Caption: Two-step synthesis of 2-substituted acetamide derivatives.
Step 1: Synthesis of 2-chloro-N-(thiazol-2-yl)acetamide
Materials:
-
2-Aminothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Chloroform
Procedure:
-
To a solution of 2-aminothiazole in chloroform, add potassium carbonate.
-
Add chloroacetyl chloride dropwise to the mixture.
-
Reflux the reaction mixture for 12 hours at 80°C.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude 2-chloro-N-(thiazol-2-yl)acetamide.
Step 2: Synthesis of 2-Substituted-N-(thiazol-2-yl)acetamide
Materials:
-
2-chloro-N-(thiazol-2-yl)acetamide (from Step 1)
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
Dissolve 2-chloro-N-(thiazol-2-yl)acetamide and the desired substituted phenol in acetone.
-
Add potassium carbonate to the mixture.
-
Reflux the reaction mixture for 18 hours at 80°C.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as broth microdilution or agar well diffusion.
Broth Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.[2]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Procedure:
-
Prepare a stock solution of each synthesized compound (e.g., 2 mg/mL in a suitable solvent like DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Conclusion
This compound is a valuable and readily available starting material for the development of novel antimicrobial agents. The synthetic protocols outlined in this document provide a foundation for the generation of diverse libraries of 2-aminothiazole derivatives. The presented antimicrobial activity data highlights the potential of this scaffold in addressing the challenge of drug-resistant pathogens. Further optimization of these lead compounds through medicinal chemistry efforts could lead to the discovery of new and effective antimicrobial drugs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: "2-Amino-4-methylthiazole hydrochloride" as an Intermediate for Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-4-methylthiazole hydrochloride as a key intermediate in the development of novel anti-inflammatory agents. This document includes detailed experimental protocols for the synthesis and evaluation of derivative compounds, quantitative data on their biological activity, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry for the synthesis of bioactive compounds.[1] Its thiazole ring system is a common scaffold in a variety of pharmaceuticals, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of the amino group at the 2-position provides a reactive handle for further molecular elaboration, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[4]
The anti-inflammatory potential of 2-aminothiazole derivatives often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these pathways, 2-aminothiazole-based compounds can effectively reduce inflammation.
Data Presentation
The following tables summarize the anti-inflammatory activity of various 2-aminothiazole derivatives, highlighting their inhibitory concentrations (IC50) against key inflammatory enzymes and their efficacy in cellular and in vivo models.
Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity of Selected Thiazole Derivatives.
| Compound ID | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 1 | 3,6-diphenylimidazo[2,1-b]thiazol-5-amine | - | - | 11.5 - 35 | [5] |
| 2 | N-aryl-4-aryl-1,3-thiazole-2-amine | - | - | 0.025 - 0.127 | [5] |
| 3 | 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline | 29.60 | > 100 | - | [5] |
| 4 | Adamantanyl-thiazole derivative | 39 - 50 | - | 34 - 98 | [5] |
| WE-4 | 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (Aurone derivative with thiazole-like scaffold) | - | 0.22 | 0.3 | [6] |
Table 2: In Vivo Anti-inflammatory Activity of a 2-Amino-4-methylthiazole Derivative in the Carrageenan-Induced Rat Paw Edema Model.
| Compound | Dose (mg/kg) | Time after Carrageenan (hours) | % Inhibition of Edema | Reference |
| E26 | 10 | 4 | Significant reduction (qualitative data) | [2][4] |
| Indomethacin (Standard) | 10 | 4 | Significant reduction (qualitative data) | [2][4] |
Note: Quantitative percentage inhibition for E26 was not specified in the source material, but it was reported to be more potent than indomethacin and dexamethasone.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-arylthiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, a common class of anti-inflammatory agents, starting from an α-haloketone and thiourea. This compound itself can be synthesized via a similar route using chloroacetone.
Materials:
-
Substituted acetophenone
-
Iodine
-
Thiourea
-
Ethanol
-
Diethyl ether
-
Ammonium hydroxide
Procedure:
-
A mixture of a substituted acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is heated in ethanol.[7]
-
The reaction mixture is refluxed for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then extracted with diethyl ether.
-
The ether layer is washed with a solution of sodium thiosulfate to remove excess iodine, followed by a water wash.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-amino-4-arylthiazole derivative.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema in Rats
This protocol details the widely used carrageenan-induced paw edema model to evaluate the acute anti-inflammatory activity of synthesized 2-aminothiazole derivatives.[8][9]
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) Carrageenan solution in normal saline
-
Test compound (2-aminothiazole derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The animals are divided into groups: a control group, a reference standard group, and test groups receiving different doses of the synthesized compounds.
-
The test compounds and the reference drug are administered orally or intraperitoneally. The control group receives only the vehicle.
-
After 30-60 minutes of drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro COX-2 inhibitory activity of the synthesized compounds using a commercially available fluorometric screening kit.
Materials:
-
COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich)
-
Synthesized 2-aminothiazole derivatives
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reconstitute and dilute all kit components (assay buffer, COX-2 enzyme, probe, cofactor, arachidonic acid, and inhibitor) according to the manufacturer's instructions.
-
In a 96-well plate, add the assay buffer to the blank wells.
-
To the control wells, add the COX-2 enzyme and the vehicle (solvent used to dissolve the test compounds).
-
To the inhibitor control wells, add the COX-2 enzyme and the known COX-2 inhibitor provided in the kit.
-
To the test wells, add the COX-2 enzyme and the synthesized 2-aminothiazole derivatives at various concentrations.
-
Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the substrate (arachidonic acid) to all wells except the blank.
-
Immediately measure the fluorescence kinetically for a defined period using a microplate reader at the specified excitation and emission wavelengths.
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Caption: Inhibition of COX and LOX pathways by 2-aminothiazole derivatives.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application of "2-Amino-4-methylthiazole hydrochloride" in agrochemical synthesis
Abstract: 2-Amino-4-methylthiazole hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, particularly fungicides. Its thiazole ring structure is a key pharmacophore in several commercial pesticides. This document provides detailed application notes on the use of this compound in the synthesis of thiazole-based fungicides, with a focus on the synthesis of Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide. Experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers and professionals in the field of agrochemical development.
Introduction
The thiazole moiety is a prominent heterocyclic scaffold in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1] In the agrochemical sector, thiazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides.[2] this compound serves as a readily available and reactive starting material for the synthesis of these complex molecules. Its primary application lies in its role as a building block for fungicides that control a broad spectrum of plant pathogens.[3]
One of the most significant applications of thiazole derivatives in agriculture is in the development of succinate dehydrogenase inhibitors (SDHIs). These fungicides act by inhibiting complex II in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.[3] Thifluzamide is a commercial anilide fungicide that contains a thiazole ring and is highly effective against diseases caused by Rhizoctonia species in crops like rice, potatoes, and turf.[4][5]
This document will detail the synthetic pathway from 2-amino-4-methylthiazole to Thifluzamide, providing a comprehensive experimental protocol and relevant data.
Agrochemical Synthesis: Thifluzamide
The synthesis of Thifluzamide from a 2-amino-4-methylthiazole core involves a multi-step process. While direct synthesis from this compound is not extensively documented in a single procedure, a plausible and referenced pathway can be constructed by combining known synthetic transformations. The key intermediate is 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[4][6] The overall synthetic scheme is outlined below.
Synthetic Pathway Overview
The logical workflow for the synthesis of Thifluzamide starting from a 2-amino-4-methylthiazole precursor is depicted below. This involves the conversion of the initial aminothiazole to a more functionalized thiazole carboxylic acid, which is then coupled with the aniline fragment to yield the final product.
Caption: Synthetic workflow for Thifluzamide.
Experimental Protocols
The following protocols are based on established chemical reactions for the synthesis of Thifluzamide and its precursors.
Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (Intermediate)
This intermediate is a key component in the synthesis of Thifluzamide. While a direct, one-pot synthesis from 2-Amino-4-methylthiazole is complex, the following represents a conceptual multi-step process based on known thiazole chemistry. A more direct route starts from ethyl 2-chloro-4,4,4-trifluoroacetoacetate.[6]
Protocol based on Ethyl 2-chloro-4,4,4-trifluoroacetoacetate:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide in acetonitrile.
-
Addition of Reagents: Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate to the solution.
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate by column chromatography.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.
-
Acidification: After hydrolysis, the solution is cooled and acidified with hydrochloric acid to precipitate the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
-
Isolation: The solid product is collected by filtration, washed with cold water, and dried.
Synthesis of Thifluzamide
This protocol describes the final coupling step to produce Thifluzamide.[7]
-
Acyl Chloride Formation:
-
In a reaction vessel, mix 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with thionyl chloride.[7]
-
Reflux the mixture for 12 hours.[7]
-
After the reaction, recover the excess thionyl chloride by distillation. The resulting intermediate is 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[7]
-
-
Amidation Reaction:
-
To the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride, add a solvent (e.g., toluene), 2,6-dibromo-4-(trifluoromethoxy)aniline, an acid-binding agent (e.g., pyridine or triethylamine), and a catalyst.[6][7]
-
Reflux the reaction mixture for 4-12 hours at a temperature between 60-180°C.[7]
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the solid, wash with 5% hydrochloric acid, and then with water.[7]
-
Dry the solid to obtain the final product, Thifluzamide.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of Thifluzamide.
Table 1: Synthesis Yield and Purity of Thifluzamide
| Parameter | Value | Reference |
| Yield | 72% | [7] |
| Purity | 97.5% | [7] |
| Melting Point | 177.9-178.6 °C | [8] |
Table 2: Fungicidal Activity of Thifluzamide
| Target Pathogen | Disease | Efficacy | Reference |
| Rhizoctonia solani | Black Scurf of Potato | 96.50% disease incidence reduction | [5] |
| Rhizoctonia solani | Black Scurf of Potato | 97.43% disease severity reduction | [5] |
| Rhizoctonia spp. | Rice Sheath Blight | High activity | [8] |
| Fusarium spp. | Various | Effective control | [3] |
| Sclerotinia spp. | Various | Effective control | [3] |
| Rhizoctonia solani | Seedling damping-off | EC50 = 0.045 mg/L | [9] |
Mechanism of Action: SDHI Fungicides
Thifluzamide belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides. The mechanism of action is crucial for understanding its efficacy and for resistance management strategies.
Caption: Mechanism of action of Thifluzamide.
As illustrated, Thifluzamide specifically targets and inhibits the activity of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[3] This blockage prevents the oxidation of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration. The disruption of the electron transport chain leads to a cessation of ATP production, depriving the fungal cells of energy and ultimately leading to their death.
Conclusion
This compound is a valuable precursor in the synthesis of advanced agrochemicals. Its utility is well-demonstrated in the construction of the thiazole core of the potent fungicide Thifluzamide. The synthetic pathways, while requiring multiple steps, leverage well-established chemical reactions. The resulting thiazole-based fungicides exhibit high efficacy against a range of devastating plant pathogens, contributing significantly to crop protection and food security. Further research into novel derivatives based on the 2-amino-4-methylthiazole scaffold holds promise for the development of next-generation agrochemicals with improved performance and environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution [cnagrochem.com]
- 4. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 8. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Amino-4-methylthiazole Hydrochloride in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiazole hydrochloride is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry for the development of potent enzyme inhibitors. The 2-aminothiazole core is a key pharmacophore found in numerous biologically active molecules with a wide array of therapeutic applications. This document provides detailed application notes and protocols for the use of 2-Amino-4-methylthiazole and its derivatives in enzyme inhibition studies, with a focus on kinases, carbonic anhydrases, and cholinesterases. While specific quantitative inhibition data for this compound is limited in publicly available literature, the data for structurally related compounds provide valuable insights into its potential as an enzyme inhibitor.
Enzyme Inhibition Data
The inhibitory activity of 2-aminothiazole derivatives has been evaluated against several key enzyme targets. The following tables summarize the available quantitative data for various derivatives. It is important to note that these values are for derivatives and not for this compound itself, but they demonstrate the potential of this chemical scaffold.
Table 1: Inhibition of Kinases by 2-Aminothiazole Derivatives
| Derivative | Target Kinase | IC50 / Ki | Reference |
| Dasatinib (BMS-354825) | Pan-Src family kinases | nanomolar to subnanomolar potencies | [1] |
| SNS-032 (BMS-387032) | CDK2/cycE | 48 nM (IC50) | [2] |
| A 2-ureidothiazole derivative | PI3Kα | 36.58% inhibition | |
| A 2-ureidothiazole derivative | VEGFR-2 | 58.44% inhibition | |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivative | HeLa and A549 cells | 1.6 ± 0.8 µM (IC50 on HeLa) | [2] |
| 2-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid derivative | CK2α | 0.6 µM (IC50) | [3] |
| Pyrimidine with thiazole ring system derivative | CDK9 | 0.64 to 2.01 µM (IC50) | [4] |
| Bis-dithiazole derivative | PI3K | 2.33 nM (IC50) | [4] |
| B-RAF inhibitor with thiazole | V600E mutant B-RAF kinase | 0.05 µM (IC50) | [4] |
Table 2: Inhibition of Carbonic Anhydrases by 2-Aminothiazole Derivatives
| Derivative | Target Isoform | Ki | Reference |
| [4-(aminosulfonyl)phenyl]ethyl-1H-pyrazole carboxamide derivative | hCA I | - | [5] |
| [4-(aminosulfonyl)phenyl]-1H-pyrazole-5-carboxamide derivative | hCA II | 3.3 to 866.7 nM | [5] |
| Ureidobenzenesulfonamide derivative | hCA I | 240 to 2185 nM | [6] |
| Ureidobenzenesulfonamide derivative | hCA II | 19 to 83 nM | [6] |
| Ureidobenzenesulfonamide derivative | hCA IX | 25 to 882 nM | [6] |
| Ureidobenzenesulfonamide derivative | hCA XII | 8.8 to 175 nM | [6] |
| Pyrrolone with ethyl benzenesulphonamide derivative | hCA I | 368.7 nM | [7] |
| Pyrrolone with ethyl benzenesulphonamide derivative | hCA II | 81.4 nM | [7] |
| Pyrrolone with ethyl benzenesulphonamide derivative | hCA IX | 41.3 nM | [7] |
| Pyrrolone with ethyl benzenesulphonamide derivative | hCA XII | 39.1 nM | [7] |
Table 3: Inhibition of Cholinesterases by 2-Aminothiazole Derivatives
| Derivative | Target Enzyme | IC50 | Reference |
| 2-aminothiazole derivative 4m | Acetylcholinesterase | 1.48 ± 0.28 µM | [8] |
| Chalcone derivative 2 | Acetylcholinesterase | 1.25 µM | [9] |
| Chalcone derivative 3 | Acetylcholinesterase | 31.30 µM | [9] |
| Benzothiazole scaffold derivative 59 | Acetylcholinesterase | 23.4 nM | [9] |
| Benzothiazole scaffold derivative 60 | Acetylcholinesterase | 27.8 nM | [9] |
| 3,4-dihydropyrimidin-2(1H)-one-based derivative 68 | Acetylcholinesterase | 2.86 µM | [9] |
| Pyridoxine scaffold-based derivative 69 | Acetylcholinesterase | 0.081 µM | [9] |
Signaling Pathways
The enzymes targeted by 2-aminothiazole derivatives are involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, motility, and adhesion.[10] Their activation is a key step in many signal transduction pathways initiated by growth factor receptors, integrins, and G protein-coupled receptors.[11]
Caption: Src Kinase Signaling Pathway and Inhibition.
Carbonic Anhydrase in pH Regulation and Metabolism
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] This reaction is fundamental for maintaining acid-base balance, CO2 transport, and various biosynthetic processes.[13][14]
Caption: Role of Carbonic Anhydrase and its Inhibition.
Acetylcholinesterase in Neuronal Signaling
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[15] This action terminates the nerve impulse and allows for the precise control of neurotransmission.[16]
Caption: Acetylcholinesterase Function and Inhibition.
Experimental Protocols
The following are general protocols for enzyme inhibition assays that can be adapted for use with this compound and its derivatives. It is recommended to optimize the specific concentrations of enzyme, substrate, and inhibitor for each experimental setup.
Protocol 1: Kinase Inhibition Assay (Generic)
This protocol describes a general method to assess the inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or derivative (test compound)
-
Known kinase inhibitor (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay system
-
96-well or 384-well white microplates
-
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and positive control in 100% DMSO. Create a serial dilution of the compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a microplate, add the kinase, peptide substrate, and assay buffer to each well.
-
Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Kinase Inhibition Assay Workflow.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Human or bovine carbonic anhydrase (e.g., CA I or CA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
This compound or derivative (test compound)
-
Acetazolamide (positive control)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA in the assay buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare a stock solution of the test compound and positive control in DMSO. Create serial dilutions in the assay buffer.
-
-
Assay Setup: To each well of the microplate, add the assay buffer.
-
Inhibitor Addition: Add the diluted test compound or positive control to the appropriate wells. Include a "no inhibitor" control.
-
Enzyme Addition: Add the CA solution to all wells except for the "no enzyme" blank.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes. The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 or Ki value from the dose-response curve.
Caption: Carbonic Anhydrase Assay Workflow.
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the formation of thiocholine.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
This compound or derivative (test compound)
-
Donepezil or physostigmine (positive control)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in the assay buffer.
-
Prepare a solution of DTNB in the assay buffer.
-
Prepare a fresh solution of ATCI in deionized water.
-
Prepare a stock solution of the test compound and positive control in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Setup: In a microplate, add the assay buffer and the DTNB solution to each well.
-
Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. Include a "no inhibitor" control.
-
Enzyme Addition: Add the AChE solution to all wells except for the blank.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis: Determine the rate of the reaction from the slope of the absorbance vs. time curve. Calculate the percentage of inhibition and determine the IC50 value.
Caption: Acetylcholinesterase Assay Workflow.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of potent and selective enzyme inhibitors. The information and protocols provided in this document serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds. Further studies are warranted to determine the specific inhibitory profile of this compound against a broader range of enzyme targets.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src family kinase - Wikipedia [en.wikipedia.org]
- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 14. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 16. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-4-methylthiazole Hydrochloride as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of 2-Amino-4-methylthiazole hydrochloride as a standard in chromatographic analysis. The protocols are intended to serve as a guide for purity assessment, quantification, and method development for related aminothiazole compounds.
Introduction
This compound is a key intermediate in organic and medicinal chemistry.[1] Its accurate quantification and impurity profiling are critical for ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of this and related compounds. These notes provide protocols for both techniques, adaptable for various research and drug development applications.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC-UV method suitable for the purity determination and quantification of 2-Amino-4-methylthiazole and its derivatives. The method is based on established procedures for similar aminothiazole compounds.[2][3][4][5]
Experimental Protocol
Objective: To determine the purity and concentration of a 2-Amino-4-methylthiazole sample using an external standard method.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm)[2][3][4][5]
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Deionized water
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 μm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic: 55% 0.1% (v/v) Orthophosphoric acid in water and 45% 0.1% (v/v) Orthophosphoric acid in Acetonitrile[5] |
| Flow Rate | 1.0 mL/min[2][3][4][5] |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)[2][3][4][5] |
| Detection Wavelength | 272 nm[2][3][4][5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 40 °C[5] |
| Run Time | 10 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh the 2-Amino-4-methylthiazole sample.
-
Dissolve it in the mobile phase to a known concentration that falls within the calibration range.
-
Filter the sample solution through a 0.45 μm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution for analysis.
-
-
Data Analysis:
-
Determine the retention time of the 2-Amino-4-methylthiazole peak.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
-
Quantify the amount of 2-Amino-4-methylthiazole in the sample using the calibration curve derived from the standard solutions.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of 2-Amino-4-methylthiazole.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol describes a sensitive and selective LC-MS/MS method for the quantification of 2-Amino-4-methylthiazole in complex matrices, such as biological fluids. The methodology is adapted from validated procedures for related aminothiazole compounds.[2][3][4]
Experimental Protocol
Objective: To accurately quantify 2-Amino-4-methylthiazole in a complex matrix using a robust bioanalytical LC-MS/MS method.
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 μm)[2][3][4]
-
This compound reference standard
-
Internal Standard (a structurally similar compound, if available)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Deionized water
-
Equipment for sample preparation (e.g., protein precipitation, solid-phase extraction)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid and 15% of 5 mM Ammonium formate solution (50:50 v/v)[2] |
| Mobile Phase B | Methanol:Acetonitrile (95:5 v/v)[2] |
| Mobile Phase Composition | 85% A : 15% B[2] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm)[2][3][4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of 2-Amino-4-methylthiazole and the internal standard in a suitable solvent (e.g., DMSO or methanol).
-
Spike blank matrix (e.g., plasma) with the standard solutions to prepare calibration standards and quality control samples.
-
For sample analysis, perform an extraction procedure such as protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction to remove matrix interferences.[3][4]
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the specified chromatographic and mass spectrometric conditions.
-
Optimize the MRM transitions for 2-Amino-4-methylthiazole and the internal standard.
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of 2-Amino-4-methylthiazole in the unknown samples from the calibration curve.
-
LC-MS/MS Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Data Summary
The following tables summarize typical quantitative parameters that can be expected when using these methods. The values are based on the analysis of structurally similar aminothiazole compounds and may require optimization for this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Typical Value/Range | Reference |
| Retention Time | 2 - 5 min | [2] |
| Linearity Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | ~0.1 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | - |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 1.25 - 1250 ng/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL | [3][4] |
| Accuracy | 85 - 115% | [3] |
| Precision (%CV) | < 15% | [3] |
Conclusion
The provided HPLC-UV and LC-MS/MS protocols offer robust and reliable methods for the analysis of this compound as a standard. These methods can be readily adapted for routine quality control, purity assessment, and for the quantification of related aminothiazole derivatives in various matrices. Proper method validation should be performed to ensure suitability for a specific application.
References
- 1. Page loading... [guidechem.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Synthesis of 2-Amino-4-Methylthiazole Derivatives: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-amino-4-methylthiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. These derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below are based on established synthetic methodologies, including the classical Hantzsch thiazole synthesis and modern one-pot procedures.
Introduction
2-Aminothiazoles are a privileged scaffold in drug discovery due to their versatile biological activities.[3] They are key components in several clinically approved drugs.[3] The synthesis of derivatives of this core structure is of great interest for the development of new therapeutic agents. This application note details reliable methods for their preparation in a laboratory setting.
Synthetic Protocols
The most common and versatile method for synthesizing 2-amino-4-methylthiazole derivatives is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[4][5] Additionally, more efficient one-pot methodologies have been developed to streamline the synthesis, improve yields, and reduce waste.[6][7]
Protocol 1: Classical Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-methylthiazole derivatives from an α-haloketone and thiourea.
Experimental Protocol:
-
Dissolve the α-haloketone (e.g., 3-chloro-2-butanone, 1 equivalent) and thiourea (1 equivalent) in a suitable solvent such as ethanol.[8]
-
Heat the reaction mixture at reflux for 2-4 hours.[8]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[8][9]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-amino-4-methylthiazole derivative.[10]
Protocol 2: One-Pot Synthesis via α-Bromination/Cyclization
This protocol outlines a facile and efficient one-pot synthesis of 2-aminothiazole derivatives starting from aromatic methyl ketones.[6]
Experimental Protocol:
-
To a solution of the aromatic methyl ketone (1.0 mmol) in a suitable solvent, add copper(II) bromide (CuBr2) (2.2 mmol).
-
Reflux the mixture for the time specified for the α-bromination step.
-
After cooling, add thiourea or an N-substituted thiourea (1.2 mmol) to the reaction mixture.
-
Continue to reflux the mixture until the cyclization is complete, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-amino-4-arylthiazole derivative.[6]
Protocol 3: Green Synthesis Using a Reusable Catalyst
This environmentally benign protocol utilizes a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under ultrasonic irradiation.[11]
Experimental Protocol:
-
In a flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (SiW·SiO2) as the catalyst.[11]
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Place the flask in an ultrasonic bath at room temperature and irradiate until the reaction is complete, as monitored by TLC.[11]
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
The filtrate is then concentrated, and the crude product is purified by recrystallization to yield the desired thiazole derivative.[11]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 2-amino-4-methylthiazole derivatives using the one-pot α-bromination/cyclization method.[6]
Table 1: Synthesis of 4-Aryl-2-aminothiazoles from Aryl Methyl Ketones and Thiourea [6]
| Entry | Aryl Methyl Ketone | Product | Yield (%) |
| 1 | Acetophenone | 4-Phenylthiazol-2-amine | 85 |
| 2 | 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 |
| 3 | 4'-Benzyloxyacetophenone | 4-(4-(Benzyloxy)phenyl)thiazol-2-amine | 88 |
| 4 | 4'-Fluoroacetophenone | 4-(4-Fluorophenyl)thiazol-2-amine | 78 |
| 5 | 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |
Table 2: Synthesis of N-Substituted 2-Amino-4-arylthiazoles [6]
| Entry | Aryl Methyl Ketone | N-Substituted Thiourea | Product | Yield (%) |
| 1 | Acetophenone | N-Methylthiourea | N-Methyl-4-phenylthiazol-2-amine | 80 |
| 2 | Acetophenone | N-Allylthiourea | N-Allyl-4-phenylthiazol-2-amine | 75 |
| 3 | Acetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 88 |
| 4 | 4'-Fluoroacetophenone | N-Phenylthiourea | 4-(4-Fluorophenyl)-N-phenylthiazol-2-amine | 70 |
| 5 | 4'-Fluoroacetophenone | N-(Naphthalen-2-yl)thiourea | 4-(4-Fluorophenyl)-N-(naphthalen-2-yl)thiazol-2-amine | 68 |
Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis of 2-amino-4-methylthiazole derivatives and a key signaling pathway inhibited by some of these compounds.
Caption: General workflow for the synthesis of 2-amino-4-methylthiazole derivatives.
Many 2-amino-4-methylthiazole derivatives have shown potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth and proliferation.[8] One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis.[8]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-amino-4-methylthiazole derivatives.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. synarchive.com [synarchive.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hantzsch Thiazole Synthesis for 2-Amino-4-methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-methylthiazole derivatives using the Hantzsch thiazole synthesis. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] The Hantzsch synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains one of the most robust and widely used methods for constructing the thiazole ring.[1][3]
These notes cover the reaction mechanism, classical and modern synthetic protocols (including microwave-assisted and one-pot procedures), and methods for product characterization, providing a comprehensive guide for laboratory synthesis.
Reaction Mechanism
The Hantzsch thiazole synthesis is a multi-step reaction that begins with a nucleophilic attack by the sulfur atom of a thioamide (like thiourea) on the α-carbon of an α-haloketone (such as chloroacetone).[4][5] This initial S-alkylation step, an Sₙ2 reaction, forms an intermediate.[5][6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[4][5]
Caption: The mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-methylthiazole
This protocol describes a conventional method using reflux heating. It is adapted from standard, well-established procedures.[4][5]
Materials:
-
Chloroacetone (1.0 mmol, 92.5 mg)
-
Thiourea (1.2 mmol, 91.3 mg)
-
Ethanol or Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Equipment:
-
25 mL round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In the round-bottom flask, combine chloroacetone (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Attach the reflux condenser and heat the mixture with stirring to a gentle reflux (approx. 78°C for ethanol) for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the flask from heat and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution to neutralize the hydrohalide salt and precipitate the product.[6]
-
Stir the resulting suspension for 15 minutes.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry on a watch glass. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-methylthiazole
Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often improves yields.[7][8][9]
Materials:
-
Substituted methyl ketone (e.g., Acetophenone) (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Iodine (catalytic amount) or other halogen source
-
Ethanol (2-4 mL)
Equipment:
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Place the methyl ketone (1.0 mmol), thiourea (1.2 mmol), and a catalytic amount of iodine in the microwave reaction vessel.
-
Add ethanol (3 mL) and seal the vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90-120°C) for 5-15 minutes.[9][10] Optimum conditions may require screening.[10]
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Workup follows the same procedure as the classical method: pour the mixture into a basic aqueous solution (e.g., 5% Na₂CO₃ or NH₄OH), filter the precipitate, wash with water, and dry.[8]
Protocol 3: One-Pot Synthesis via In Situ Halogenation
This efficient method avoids the need to pre-synthesize or handle lachrymatory α-haloketones by generating them in situ.[1][11]
Materials:
-
Aryl methyl ketone (e.g., Acetophenone) (1.0 mmol)
-
Copper(II) Bromide (CuBr₂) (2.0 mmol) or N-Bromosuccinimide (NBS)
-
Thiourea (1.2 mmol)
-
Ethanol or Acetonitrile
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate with heating
Procedure:
-
To a round-bottom flask, add the aryl methyl ketone (1.0 mmol) and CuBr₂ (2.0 mmol).
-
Add ethanol and reflux the mixture. The CuBr₂ will act as both a brominating agent and a catalyst. The reaction first generates the α-bromo ketone intermediate.
-
After the α-bromination is complete (monitor by TLC, typically 1-2 hours), add thiourea (1.2 mmol) directly to the flask.
-
Continue to reflux the mixture until the cyclization is complete (typically an additional 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Perform the workup as described in Protocol 1 to precipitate, filter, and purify the final 2-aminothiazole derivative.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can significantly impact reaction time and yield. Microwave-assisted methods generally offer the highest efficiency.[9]
| Derivative | Starting Materials | Method | Reaction Time | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Acetophenone, Thiourea, I₂ | Conventional | 8-10 hours | 14.20% | [9] |
| 2-Amino-4-phenylthiazole | Acetophenone, Thiourea, I₂ | Microwave | 5-15 min | 29.46% | [9] |
| 2-Amino-4-(4-methoxyphenyl)thiazole | 4'-Methoxyacetophenone, Thiourea | One-Pot (CuBr₂) | Not Specified | 85% | [1] |
| 2-Amino-4-(naphthalen-2-yl)thiazole | 2-Acetylnaphthalene, Thiourea | One-Pot (CuBr₂) | Not Specified | 82% | [1] |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Corresponding α-chloroketone, N-phenylthiourea | Microwave | 30 min | 95% | [10] |
General Experimental Workflow
The overall process from starting materials to the final characterized product follows a logical sequence.
Caption: General workflow for the synthesis of 2-aminothiazoles.
Characterization and Safety
Characterization: The identity and purity of the synthesized 2-amino-4-methylthiazole derivatives should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the methyl group protons, the thiazole ring proton, and the amine protons (which may be broad or exchangeable with D₂O).[6]
-
IR Spectroscopy: Look for characteristic peaks for N-H stretching of the amine group and C=N stretching within the thiazole ring.[12]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.[6]
Safety Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
α-haloketones (like chloroacetone) are lachrymatory and toxic. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. asianpubs.org [asianpubs.org]
- 9. jusst.org [jusst.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
One-pot synthesis of 2-aminothiazoles from "2-Amino-4-methylthiazole hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the one-pot synthesis of 2-aminothiazoles, a core scaffold in many biologically active compounds. The presented methodologies focus on the Hantzsch thiazole synthesis and its modern, efficient variations, which allow for the facile construction of the thiazole ring from readily available starting materials. This application note includes a representative protocol for the synthesis of 2-amino-4-methylthiazole, a summary of reaction parameters for various derivatives, and a discussion of the biological significance of this class of compounds, including their role as kinase inhibitors.
Introduction
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core of a wide array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] Notably, the 2-aminothiazole core is present in several approved drugs, such as the kinase inhibitor Dasatinib, used in cancer therapy. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of this important heterocycle.[5] Modern adaptations of this reaction have focused on one-pot procedures that improve efficiency, reduce waste, and simplify the synthetic process by avoiding the isolation of intermediates.[6][7][8]
This application note details a robust one-pot synthesis of 2-aminothiazoles from α-haloketones and thiourea, with a specific protocol for the preparation of 2-amino-4-methylthiazole.
One-Pot Synthesis of 2-Aminothiazoles via Hantzsch Reaction
The one-pot Hantzsch synthesis is a versatile method for preparing a wide range of 2-aminothiazole derivatives. The general reaction involves the condensation of an α-haloketone with a thiourea derivative. The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
General Reaction Scheme:
Caption: General workflow for the one-pot Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4-methylthiazole
This protocol describes the synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea.
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 mL)
-
Sodium hydroxide (solid, 200 g)
-
Ether
-
500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer
Procedure:
-
Suspend thiourea (76 g) in 200 mL of water in the 500-mL flask.
-
With stirring, add chloroacetone (92.5 g) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.
-
Heat the resulting yellow solution to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
While stirring and cooling, slowly add solid sodium hydroxide (200 g). An oily layer will form.
-
Separate the upper oily layer.
-
Extract the aqueous layer three times with ether (total volume of 300 mL).
-
Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide (30 g).
-
Filter the solution to remove any tars.
-
Remove the ether by distillation.
-
Distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole.
Expected Yield: 80–85.5 g (70–75%).[9]
Protocol 2: One-Pot Synthesis of 4-Aryl-2-aminothiazoles
This protocol describes a facile one-pot synthesis of 4-aryl-2-aminothiazoles from aromatic methyl ketones, thiourea, and copper(II) bromide.[10]
Materials:
-
Aromatic methyl ketone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Copper(II) bromide (1.1 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), copper(II) bromide (1.1 mmol), and ethanol (5 mL).
-
Heat the mixture to reflux and stir for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add aqueous ammonia to the mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the reaction conditions and yields for the one-pot synthesis of various 2-aminothiazole derivatives according to Protocol 2.
| Entry | Aromatic Ketone | Product | Time (h) | Yield (%) |
| 1 | Acetophenone | 2-Amino-4-phenylthiazole | 3 | 85 |
| 2 | 4'-Methoxyacetophenone | 2-Amino-4-(4-methoxyphenyl)thiazole | 3 | 90 |
| 3 | 4'-Fluoroacetophenone | 2-Amino-4-(4-fluorophenyl)thiazole | 3 | 81 |
| 4 | 2-Acetylnaphthalene | 2-Amino-4-(naphthalen-2-yl)thiazole | 4 | 82 |
| 5 | 4'-Phenylacetophenone | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiazole | 4 | 78 |
Table adapted from Yin, G. et al. (2012).[10]
Biological Activity and Signaling Pathways
2-Aminothiazole derivatives are of significant interest in drug development due to their ability to act as kinase inhibitors.[11][12] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. For instance, several 2-aminothiazole-based compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[1][11]
Inhibition of VEGFR-2 by 2-aminothiazole derivatives can block the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration, and ultimately suppressing angiogenesis. The simplified VEGFR-2 signaling pathway is depicted below.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-aminothiazoles.
Conclusion
The one-pot synthesis of 2-aminothiazoles represents an efficient and highly adaptable method for accessing a class of compounds with significant therapeutic potential. The protocols outlined in this application note provide a foundation for the synthesis and further exploration of novel 2-aminothiazole derivatives for various research and drug development applications. The ability of these compounds to modulate key signaling pathways, such as the VEGFR-2 pathway, underscores their importance in medicinal chemistry.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting UPR signaling pathway by dasatinib as a promising therapeutic approach in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for "2-Amino-4-methylthiazole hydrochloride" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylthiazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Amino-4-methylthiazole?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation reaction of chloroacetone with thiourea.[1][2][3] This reaction is typically carried out in a solvent like water or ethanol.
Q2: Why is the hydrochloride salt of 2-Amino-4-methylthiazole often synthesized?
A2: The hydrochloride salt is often prepared to improve the compound's stability and handling characteristics. The free base can be sensitive to air and moisture.[2][4] The salt form is also a common intermediate in further chemical transformations.[5]
Q3: What are the key starting materials for this synthesis?
A3: The primary starting materials are thiourea and chloroacetone.[1][2] It is crucial to use purified chloroacetone to avoid side reactions.[1]
Q4: What are the typical reaction conditions?
A4: The reaction is often initiated by mixing thiourea and chloroacetone in a suitable solvent at room temperature, followed by a period of reflux.[1][2] The reaction can be exothermic, so controlled addition of reagents is important.[1]
Q5: How is the this compound product isolated?
A5: After the reaction is complete, the mixture is typically cooled. The hydrochloride salt may precipitate directly from the reaction mixture.[6] Alternatively, the free base is isolated first by neutralization with a base (like sodium hydroxide), followed by extraction and then conversion to the hydrochloride salt.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction is refluxed for a sufficient amount of time (e.g., 2 hours).[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] |
| Loss of product during workup. | - During extraction, ensure complete separation of aqueous and organic layers. - Use an adequate amount of drying agent for the organic extract.[1] | |
| Impure reagents. | - Use freshly distilled chloroacetone.[1] | |
| Violent Reaction | The reaction between thiourea and chloroacetone can be highly exothermic. | - Add the chloroacetone dropwise to the thiourea suspension with efficient stirring.[1][2] - Use a diluent (solvent) to better control the reaction temperature.[1] |
| Formation of a Troublesome Emulsion during Workup | This can occur during the neutralization and extraction steps, especially with rapid stirring. | - Reduce the stirring speed during the addition of the base. - If an emulsion forms, add ice and water until the precipitate dissolves.[1] |
| Product is a Dark Red Oil Instead of a Solid | This can indicate the presence of impurities or residual solvent. | - Ensure complete removal of the extraction solvent (e.g., ether) by distillation.[1] - Purify the product by vacuum distillation.[1] |
| Product Solidifies in the Condenser during Vacuum Distillation | The melting point of 2-Amino-4-methylthiazole is around 44-45°C. | - Use a condenser with circulating water at a temperature above the melting point of the product. |
| Product Degrades upon Standing | The free base is sensitive to air (moisture and CO2).[2] | - Store the purified 2-Amino-4-methylthiazole under an inert atmosphere (e.g., nitrogen or argon). - Convert the free base to its more stable hydrochloride salt for long-term storage.[4] |
Experimental Protocols
Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend 76 g (1 mole) of thiourea in 200 cc of water.
-
Reagent Addition: Start the stirrer and add 92.5 g (1 mole) of distilled chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.
-
Reflux: Once the addition is complete, heat the yellow solution to reflux and maintain for two hours.
-
Cooling and Neutralization: Cool the reaction mixture. While stirring continuously (but not so rapidly as to cause an emulsion), add 200 g of solid sodium hydroxide with cooling.
-
Extraction: Separate the upper, oily layer using a separatory funnel. Extract the aqueous layer three times with a total of 300 cc of ether.
-
Drying: Combine the dark red oil with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.
-
Solvent Removal and Distillation: Filter the solution by gravity to remove any tar. Remove the ether by distillation from a steam bath. Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133°C/18 mm. The expected yield is 80–85.5 g (70–75%).
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | Thiourea, Chloroacetone | [1] |
| Solvent | Water | [1] |
| Reaction Time | 2 hours (reflux) | [1] |
| Yield | 70-75% | [1] |
| Boiling Point | 130-133°C at 18 mmHg | [1] |
| Melting Point | 44-45°C | [1] |
Visualizations
Caption: Workflow for the synthesis of 2-Amino-4-methylthiazole.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Page loading... [guidechem.com]
- 5. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 8. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Amino-4-methylthiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-amino-4-methylthiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-amino-4-methylthiazole and its derivatives, primarily through the Hantzsch thiazole synthesis.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis of 2-amino-4-methylthiazole derivatives can stem from several factors, including suboptimal reaction conditions, reagent quality, and inefficient purification. Here’s a step-by-step troubleshooting approach:
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Reaction Conditions: The reaction is sensitive to solvent, temperature, and reaction time.
-
Solvent Choice: The solvent significantly impacts reaction rate and yield. While ethanol is commonly used, mixtures of ethanol and water can be effective.[1] Some protocols also report success in solvents like methanol or even under solvent-free conditions.[2][3]
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Temperature and Reaction Time: Conventional methods often require refluxing for several hours.[2][4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times (to as little as 15-30 minutes) and increase yields.[2][5]
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Catalysis: The use of a catalyst can improve yields. Silica-supported tungstosilisic acid has been used effectively in one-pot syntheses.[1] N-iodosuccinimide (NIS) in ethanol has also been reported to give high yields.[6]
-
-
Reagent Quality:
-
α-Haloketone Purity: The α-haloketone (e.g., chloroacetone) is a key starting material. Impurities can lead to side reactions. It is often recommended to use freshly distilled chloroacetone.[4]
-
Thiourea Stability: Ensure the thiourea used is of high purity and has been stored correctly.
-
-
Side Reactions and Isomer Formation:
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Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, which can complicate purification and reduce the yield of the desired product.[7] Maintaining neutral or slightly basic conditions during workup is crucial.
-
-
Work-up and Purification:
-
Precipitation and Extraction: The product is often isolated by basifying the reaction mixture to precipitate the free base, which can then be filtered or extracted.[8][9] Incomplete precipitation or inefficient extraction will lead to lower yields. Ensure the pH is sufficiently basic.
-
Emulsion Formation: During extraction, emulsions can form, making separation difficult. Adding ice and water can help break up emulsions.[4]
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Purification Method: The crude product may require further purification. Recrystallization from a suitable solvent (e.g., ethanol-water mixture) or column chromatography can be employed to obtain a pure product.[9][10]
-
Question: I am observing the formation of significant byproducts. How can I minimize them?
Answer: Byproduct formation is a common issue. To minimize byproducts:
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Control Reaction Temperature: Overheating or prolonged reaction times can lead to decomposition or side reactions. If using conventional heating, maintain a gentle reflux.[4] Consider switching to microwave synthesis for better temperature control and shorter reaction times.[2]
-
Optimize Reagent Stoichiometry: While a 1:1 molar ratio of the α-haloketone and thiourea is typical, a slight excess of thiourea (e.g., 1.02 equivalents) is sometimes used to ensure the complete consumption of the limiting reagent.[9]
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pH Control During Work-up: As mentioned, acidic conditions can lead to isomer formation.[7] A basic work-up using sodium hydroxide or sodium carbonate is generally recommended to isolate the desired 2-aminothiazole.[4][8]
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of 2-amino-4-methylthiazole?
A1: Yields can vary significantly based on the chosen methodology. With optimized conventional methods, yields of 70-75% have been reported.[4] Microwave-assisted methods can achieve yields of up to 95%.[2] One-pot syntheses using specific catalysts have reported yields in the range of 79-90%.[1]
Q2: Can I use a one-pot procedure for this synthesis?
A2: Yes, one-pot, multi-component procedures have been developed and can be very efficient. These methods often involve reacting an α-haloketone, thiourea, and a substituted benzaldehyde in the presence of a catalyst to produce more complex thiazole derivatives in good yields.[1][5]
Q3: What are the advantages of using microwave-assisted synthesis?
A3: Microwave-assisted Hantzsch thiazole synthesis offers several advantages over conventional heating methods, including:
-
Shorter reaction times: Reactions can often be completed in minutes instead of hours.[2]
-
Higher yields: Microwave heating can lead to significantly improved product yields.[2]
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Cleaner reactions: The rapid and uniform heating can reduce the formation of byproducts, simplifying purification.[2]
Q4: How should I purify the final product?
A4: The purification strategy depends on the purity of the crude product and the scale of the reaction. Common methods include:
-
Precipitation and Filtration: The product is often precipitated by adding a base to the reaction mixture, followed by filtration.[8][9]
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Recrystallization: This is a common method for purifying the solid product. A mixture of ethanol and water is often a suitable solvent system.[10]
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Column Chromatography: For small-scale reactions or to separate closely related impurities, silica gel column chromatography can be used.[9]
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Acid-Base Purification: The product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by adding a base.[11]
Q5: My product appears as a red oil after the initial work-up. Is this normal?
A5: Yes, it is common for the crude product to appear as a dark red or brown oil after the initial basic work-up and separation.[4][12] This crude oil is then typically combined with ethereal extracts, dried, and purified by distillation or other methods to yield the final solid product.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Hantzsch Thiazole Synthesis
| Method | α-Haloketone | Thio-compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Reflux | 8 h | Lower Yields | [2] |
| Microwave | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | 90 | 30 min | 95 | [2] |
| Catalytic (Conventional) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1/1) | 65 | 2-3.5 h | 79-90 | [1] |
| Catalytic (Ultrasonic) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1/1) | Room Temp | 1.5-2 h | 79-90 | [1] |
| Organic Syntheses | Chloroacetone | Thiourea | Water | Reflux | 2 h | 70-75 | [4] |
| General Procedure | Substituted 2-bromoethanone | Substituted thiourea | Ethanol | 70 | 2 h | 56 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol is adapted from a microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[2]
-
To a solution of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) in methanol, add the appropriately substituted thiourea (1 mmol).
-
Heat the reaction mixture in a microwave reactor at 90 °C for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product, which may precipitate upon cooling or require removal of the solvent under reduced pressure.
-
Purify the crude product as necessary, for example, by recrystallization.
Protocol 2: Conventional Synthesis of 2-Amino-4-methylthiazole (Organic Syntheses)
This is a classic, reliable protocol adapted from Organic Syntheses.[4]
-
Suspend thiourea (76 g, 1 mole) in water (200 mL) in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling to manage the exothermic reaction.
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Separate the upper, oily layer of crude product using a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether (total of 300 mL).
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Combine the oily layer with the ethereal extracts and dry the solution over solid sodium hydroxide (30 g).
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Filter the solution to remove any tar.
-
Remove the ether by distillation.
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Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole (yield: 80-85.5 g, 70-75%).
Visualizations
Caption: Hantzsch Thiazole Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bepls.com [bepls.com]
- 6. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2-Amino-4-methylthiazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methylthiazole hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common and effective method for purifying this compound is recrystallization . Other techniques such as column chromatography and extraction are also applicable, particularly for removing specific impurities.
Q2: What are the potential impurities in crude this compound?
Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
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Unreacted starting materials: Chloroacetone and thiourea.
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Side-products: Dichloroacetones and mesityl oxide, which can be present in the chloroacetone starting material.[1]
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Polymeric materials: Formed during the reaction.
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Water: The compound is hygroscopic and readily absorbs moisture from the atmosphere.[2][3]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a UV detector is commonly used for aminothiazole compounds.[4][5]
-
Quantitative Proton NMR (qHNMR): Can be used to determine purity by integrating the signals of the compound against a certified internal standard.[6][7]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Problem 1: My compound does not crystallize from the solution.
-
Cause: The solution may not be supersaturated. This can happen if too much solvent was used, or the cooling process is not effective enough.
-
Solution:
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to overheat and decompose the compound.
-
Induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
-
Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[8][9]
-
Problem 2: The recrystallized product is oily or forms a gum.
-
Cause: The compound may be "oiling out" instead of crystallizing. This can occur if the solution is cooled too quickly or if the concentration of impurities is high. The hygroscopic nature of the compound can also contribute to this issue.
-
Solution:
-
Re-heat and add more solvent: Re-heat the mixture until the oil dissolves completely. You may need to add a small amount of additional "good" solvent.
-
Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a different solvent system: Experiment with different solvents or solvent mixtures.
-
Problem 3: The yield of my recrystallized product is very low.
-
Cause:
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Using too much solvent during dissolution.
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The compound has significant solubility in the cold solvent.
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Premature crystallization during hot filtration.
-
-
Solution:
-
Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5][10]
-
Optimize solvent choice: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Pre-heat filtration apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.
-
Problem 4: The purified product is still colored.
-
Cause: Colored impurities may be soluble in the recrystallization solvent and co-crystallize with the product.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of the solute). Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Handling a Hygroscopic Product
Problem 5: My purified, dry product becomes sticky or liquefies upon standing.
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Cause: this compound is hygroscopic and readily absorbs moisture from the air.[2][3]
-
Solution:
-
Dry thoroughly under vacuum: After filtration, dry the crystals under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Handle in an inert atmosphere: If possible, handle the dry product in a glove box or under a stream of dry, inert gas like nitrogen or argon.[8]
-
Store properly: Store the purified compound in a tightly sealed container, preferably in a desiccator containing a drying agent like phosphorus pentoxide or silica gel.
-
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol or Isopropanol)
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Ethanol or Isopropanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent (ethanol or isopropanol) to its boiling point.
-
Add the hot solvent to the crude product portion-wise, with swirling and gentle heating, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
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If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
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If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, warm Erlenmeyer flask.
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Cover the flask and allow the solution to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Diethyl Ether)
This method is useful if the compound is too soluble in a single solvent even when cold.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol) in which the compound is soluble.
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"Poor" solvent (e.g., Diethyl ether) in which the compound is insoluble, and which is miscible with the "good" solvent.
-
Equipment as listed in Protocol 1.
Procedure:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent (ethanol).
-
While the solution is still hot, add the "poor" solvent (diethyl ether) dropwise until the solution becomes faintly cloudy (turbid).[1]
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Add a few drops of the hot "good" solvent back into the solution until the cloudiness just disappears. The solution is now saturated.
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Allow the solution to cool slowly to room temperature, and then in an ice bath.
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Collect and dry the crystals as described in Protocol 1.
Data Presentation
The following table provides a general expectation for purity improvement based on the chosen purification technique. Actual results may vary depending on the nature and amount of impurities in the starting material.
| Purification Technique | Starting Purity (Example) | Expected Final Purity | Expected Yield | Notes |
| Single-Solvent Recrystallization | 85-95% | >98% | 70-90% | Yield is dependent on the solubility of the compound in the cold solvent. |
| Mixed-Solvent Recrystallization | 85-95% | >98% | 65-85% | Can be effective for highly soluble compounds. |
| Recrystallization with Charcoal | 85-95% (with colored impurities) | >98% | 60-80% | Yield may be slightly lower due to adsorption of the product onto the charcoal. |
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Failed Crystallization
References
- 1. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 2. dampsurveyorsltd.com [dampsurveyorsltd.com]
- 3. scotlandsafetynetwork.scot [scotlandsafetynetwork.scot]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. youtube.com [youtube.com]
- 6. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Preventing byproduct formation in 2-amino-4-methylthiazole reactions
Welcome to the technical support center for the synthesis of 2-amino-4-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 2-amino-4-methylthiazole, focusing on the common Hantzsch thiazole synthesis method involving the reaction of thiourea and chloroacetone.
Problem 1: Low Yield of 2-Amino-4-methylthiazole
A diminished yield of the desired product can be attributed to several factors, from reactant quality to suboptimal reaction conditions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Impure Chloroacetone: Chloroacetone can degrade or contain impurities that interfere with the reaction. | Use freshly distilled chloroacetone for the reaction. Commercial chloroacetone can be distilled, collecting the fraction boiling between 118-120°C.[1] | Increased yield and reduced formation of tarry byproducts. |
| Violent, Uncontrolled Reaction: The reaction between thiourea and chloroacetone is exothermic and can become difficult to control, leading to byproduct formation. | Conduct the reaction in a suitable solvent, such as water, to moderate the reaction rate and temperature.[1] | A more controlled reaction, leading to a higher yield of the desired product. |
| Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials. | Ensure the reaction mixture is refluxed for an adequate amount of time, typically around two hours, after the initial addition of chloroacetone.[1] | Higher conversion of starting materials to the product. |
| Product Loss During Workup: The product can be lost during extraction or purification if not performed carefully. | During the workup, ensure complete extraction of the product from the aqueous layer using an appropriate solvent like ether. Three extractions are recommended.[1] | Maximized recovery of the synthesized product. |
Problem 2: Formation of Tarry Byproducts
The appearance of a dark, viscous tar is a common issue, often indicating polymerization or degradation of reactants and products.
| Potential Cause | Recommended Solution | Expected Outcome |
| Self-Condensation of Chloroacetone: Chloroacetone can self-condensate, especially under acidic conditions or at elevated temperatures, to form complex polymeric materials. | Maintain careful control over the reaction temperature. The addition of chloroacetone should be done portion-wise or via a dropping funnel to manage the exothermic nature of the reaction.[1] | Minimized formation of tar, resulting in a cleaner reaction mixture and easier purification. |
| Decomposition of Product: 2-Amino-4-methylthiazole can be unstable at high temperatures for extended periods. | Avoid unnecessarily long reaction times at reflux. After the initial reflux period, proceed with the workup and purification steps. | Reduced degradation of the final product. |
| Light Sensitivity: Chloroacetone is known to be sensitive to light, which can promote polymerization. | Conduct the reaction in a flask protected from direct light, for example, by wrapping it in aluminum foil. | Decreased polymerization of chloroacetone, leading to a cleaner reaction. |
Problem 3: Difficulty in Product Isolation and Purification
Isolating a pure product from the reaction mixture can be challenging due to the physical properties of the product and the presence of impurities.
| Potential Cause | Recommended Solution | Expected Outcome |
| Emulsion during Extraction: The presence of tars and the basic conditions of the workup can lead to the formation of emulsions, making phase separation difficult. | If an emulsion forms during the ether extraction, add ice and water until any precipitate that may be stabilizing the emulsion dissolves.[1] Stir the mixture gently during the addition of sodium hydroxide to avoid vigorous emulsification.[1] | Clearer phase separation and more efficient extraction of the product. |
| Product Solidification in Condenser: During vacuum distillation, the product may solidify in the condenser if the cooling water is too cold. | Use water at a slightly elevated temperature (e.g., around 15°C) in the condenser to prevent premature solidification of the product.[2] | Smooth distillation and collection of the purified product. |
| Hygroscopic Nature of the Product: The purified product is hygroscopic and can absorb moisture and carbon dioxide from the air, leading to degradation.[2] | Handle the purified product under a dry atmosphere (e.g., in a glove box or under a stream of inert gas) and store it in a tightly sealed container with a desiccant.[2] | Preservation of the purity and stability of the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely chemical structures of the byproducts in the synthesis of 2-amino-4-methylthiazole?
While the term "tar" is often used to describe the byproducts, specific chemical entities can be inferred from the reactivity of the starting materials. Potential byproducts include:
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Chloroacetone self-condensation products: Polymers and other complex molecules arising from the reaction of chloroacetone with itself, particularly under acidic conditions.
-
2-Imino-4-methyl-2,3-dihydrothiazole: An isomer of the desired product. While more common with N-substituted thioureas, its formation under certain conditions cannot be entirely ruled out.[3]
-
Hydrolysis products: Under strongly acidic or basic conditions and with prolonged heating, hydrolysis of the amino group could potentially occur.
-
Oxidation products: Thiourea can be oxidized to form disulfide-linked species.
Q2: Can I run the reaction without a solvent?
While it is possible to conduct the reaction without a diluent, it is not recommended as the reaction can become violent and difficult to control, leading to a higher likelihood of byproduct formation.[1]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
Q4: What is the role of sodium hydroxide in the workup?
Sodium hydroxide is added to neutralize the reaction mixture and to deprotonate the thiazole product, which is formed as a hydrochloride salt. The free base is an oil that can then be extracted into an organic solvent.[1]
Q5: Are there alternative, "greener" synthetic routes to 2-amino-4-methylthiazole?
Yes, research is ongoing to develop more environmentally friendly methods. Some approaches include the use of catalysts and alternative solvent systems, such as water or ionic liquids, to improve reaction efficiency and reduce the use of hazardous materials. One-pot synthesis methods are also being explored to minimize waste and simplify the procedure.
Experimental Protocols
Standard Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Thiourea (76 g, 1 mole)
-
Water (200 cc)
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Chloroacetone (92.5 g, 1 mole), freshly distilled
-
Solid Sodium Hydroxide (200 g)
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Diethyl ether (300 cc)
Procedure:
-
Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
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With stirring, add chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.
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Reflux the resulting yellow solution for two hours.
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Cool the mixture and, with continuous stirring, add solid sodium hydroxide in portions while cooling the flask.
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Separate the upper oily layer using a separatory funnel.
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Extract the aqueous layer three times with diethyl ether.
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Combine the oil and the ethereal extracts and dry over solid sodium hydroxide.
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Filter the solution to remove any tar.
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Remove the ether by distillation.
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Distill the remaining oil under reduced pressure, collecting the fraction at 130–133°C/18 mm Hg.
Visualizations
Reaction Pathway
Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
Byproduct Formation Logic
Caption: Factors leading to byproduct formation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"2-Amino-4-methylthiazole hydrochloride" stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4-methylthiazole hydrochloride in various buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a crystalline solid that is generally stable under normal temperature and pressure.[1] However, it is known to be sensitive to moisture and should be stored in a dry, sealed container.[1][2] The thiazole ring and the amino group are susceptible to oxidation, so it is advisable to keep the compound away from oxidizing agents and consider storage under an inert atmosphere like nitrogen for long-term stability.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the potential degradation pathways for this compound?
A3: Potential degradation pathways for this compound include hydrolysis, oxidation, and photolysis.
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Hydrolysis: Under acidic or basic conditions, the thiazole ring may be susceptible to cleavage.
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Oxidation: The electron-rich thiazole ring and the amino group are prone to oxidation, potentially forming N-oxides or other oxidative degradation products.[2]
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Photolysis: Exposure to UV light can induce cleavage of the C-S bond in the thiazole ring, leading to the formation of various photoproducts.[3]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to store the solutions at low temperatures (2-8 °C) and protected from light. For longer-term storage, freezing at -20°C or below is advisable, though freeze-thaw cycles should be minimized. The choice of solvent is also critical; while soluble in water, degradation has been observed in DMSO at room temperature for similar 2-aminothiazole compounds.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound in a buffered solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your buffer solution. This compound may be unstable at highly alkaline or acidic pH. Prepare fresh buffers and confirm their pH before use. Consider performing a pH-stability screen to determine the optimal pH range. |
| Presence of Oxidizing Agents | Ensure your buffer components and water are free from oxidizing impurities. Use high-purity water (e.g., Milli-Q or equivalent). Avoid using buffers that can promote oxidation. |
| Exposure to Light | Protect your solution from light by using amber vials or covering the container with aluminum foil. Photodegradation can be a significant issue for thiazole derivatives.[3] |
| Elevated Temperature | Maintain the solution at a low temperature (e.g., on ice or in a cold room) during handling and experiments. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Solution not freshly prepared | Always use freshly prepared solutions for your experiments to ensure consistency. The stability of the compound in solution can decrease over time. |
| Inconsistent Storage | Ensure all samples are stored under identical conditions (temperature, light exposure). |
| Buffer Variability | Prepare a large batch of buffer to be used for the entire study to avoid lot-to-lot variation. |
| Analytical Method Issues | Validate your analytical method (e.g., HPLC) to ensure it is stability-indicating. This means the method can separate the intact compound from all potential degradation products. |
Data Presentation
The following tables provide an illustrative summary of the expected stability of this compound under forced degradation conditions. Note: This data is hypothetical and for illustrative purposes only, as extensive experimental data for this specific compound is not publicly available. A thorough forced degradation study is required to obtain accurate quantitative data.
Table 1: Illustrative Stability of this compound in Different Buffer Solutions at 40°C.
| Buffer System (0.1 M) | pH | Incubation Time (days) | Remaining Compound (%) |
| Acetate Buffer | 4.5 | 7 | 95 |
| Phosphate Buffer | 7.0 | 7 | 92 |
| Borate Buffer | 9.0 | 7 | 80 |
Table 2: Illustrative Forced Degradation Results for this compound.
| Stress Condition | Time | Temperature | Remaining Compound (%) | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 85 | Hydrolysis products |
| 0.1 M NaOH | 8 h | 60°C | 70 | Hydrolysis products |
| 3% H₂O₂ | 24 h | 25°C | 75 | Oxidative products |
| UV Light (254 nm) | 12 h | 25°C | 60 | Photolytic cleavage products |
| Dry Heat | 48 h | 80°C | 98 | Minimal degradation |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions and Sample Incubation for Stability Testing
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Buffer Preparation:
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Acetate Buffer (pH 4.5): Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate. Mix the two solutions in appropriate ratios to achieve a final pH of 4.5. Verify the pH with a calibrated pH meter.
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Phosphate Buffer (pH 7.0): Prepare a 0.1 M solution of monobasic sodium phosphate and a 0.1 M solution of dibasic sodium phosphate. Mix the two solutions to achieve a final pH of 7.0.
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Borate Buffer (pH 9.0): Prepare a 0.1 M solution of boric acid and a 0.1 M solution of sodium borate. Mix to achieve a final pH of 9.0.
-
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
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Dilute the stock solution with each of the prepared buffer solutions to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
-
Incubation:
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Aliquot the sample solutions into amber vials to protect from light.
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Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 40°C).
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At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw a vial from each buffer condition for analysis.
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Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A time-based gradient from low to high organic phase (Mobile Phase B) to ensure elution of both polar and non-polar compounds. For example:
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0-5 min: 5% B
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5-20 min: 5% to 95% B
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20-25 min: 95% B
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25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Potential degradation pathways of 2-Amino-4-methylthiazole.
References
Identifying side reactions in the synthesis of 2-aminothiazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of 2-aminothiazole compounds.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Aminothiazole Product
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the temperature. While refluxing in solvents like ethanol is common, some reactions benefit from lower or higher temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. |
| Incorrect Solvent | Screen a variety of solvents. Protic solvents like ethanol and methanol are frequently used, but aprotic solvents or solvent-free conditions may improve yields for specific substrates. |
| Ineffective Catalyst | If the reaction is slow or stalling, consider introducing a catalyst. While the Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysts can be beneficial. For greener approaches, solid-supported catalysts can be employed for easier removal. |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thiourea starting materials. Impurities in the starting materials can lead to unwanted side reactions and lower yields. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used, but a large excess may complicate purification. |
Problem 2: Presence of a Significant Amount of an Isomeric Impurity
| Potential Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | The Hantzsch thiazole synthesis can yield a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole, especially under acidic conditions. To favor the 2-aminothiazole, conduct the reaction under neutral or slightly basic conditions. If acidic conditions are necessary for your substrate, be prepared for the formation of the isomer and subsequent purification challenges. |
| Reaction Solvent Effects | The choice of solvent can influence the ratio of isomeric products. Experiment with different solvents to see if the regioselectivity of the reaction can be improved. |
| N-Substituted Thiourea Structure | The structure of the N-substituted thiourea can influence the propensity for forming the imino isomer. If possible, consider if modifications to the substituent could favor the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Hantzsch synthesis of 2-aminothiazoles?
A1: The most frequently encountered side reaction is the formation of an isomeric byproduct, 3-substituted 2-imino-2,3-dihydrothiazole. This occurs due to the two nucleophilic nitrogen atoms in the substituted thiourea. The reaction pathway leading to the imino isomer is often favored under acidic conditions.
Q2: How can I differentiate between the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole?
A2: Spectroscopic methods are highly effective for distinguishing between these isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the 5-position of the thiazole ring is characteristically different between the two isomers. Infrared (IR) spectroscopy can also be useful, as the C=N and N-H stretching frequencies will differ.
Q3: My reaction mixture shows multiple spots on the TLC plate. What could they be?
A3: Besides the starting materials and the desired 2-aminothiazole, the other spots could be the isomeric 2-imino-2,3-dihydrothiazole, unreacted intermediates, or byproducts from the decomposition of starting materials. Running a co-spot on your TLC plate with your starting material can help in identification.
Q4: How can I purify my 2-aminothiazole compound away from the side products?
A4: Column chromatography on silica gel is a common and effective method for separating 2-aminothiazole derivatives from impurities. Recrystallization can also be an effective purification technique, provided a suitable solvent system is found.
Q5: Can reaction conditions be modified to favor the formation of the 2-aminothiazole over its isomer?
A5: Yes. Conducting the Hantzsch synthesis in a neutral or slightly basic medium generally favors the formation of the 2-(N-substituted amino)thiazole. The choice of solvent can also play a role in the product distribution.
Data Presentation
Table 1: Illustrative Effect of Reaction pH on Product Distribution in Hantzsch Thiazole Synthesis
| Reaction Condition | Approximate Yield of 2-Aminothiazole (%) | Approximate Yield of 2-Imino-2,3-dihydrothiazole (%) |
| Neutral (e.g., Ethanol, reflux) | 85-95 | < 5 |
| Acidic (e.g., 10M HCl in Ethanol) | 20-40 | 60-80 |
Note: The values in this table are illustrative and intended to demonstrate the general trend. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: TLC Monitoring of the Hantzsch Thiazole Synthesis
-
Prepare the TLC Chamber: In a developing chamber, add a suitable solvent system (e.g., 50% ethyl acetate in hexane) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
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Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.
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In the left lane, spot a dilute solution of your α-haloketone starting material.
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In the right lane, spot a dilute solution of your thiourea starting material.
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In the center lane, carefully spot a small amount of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots. Further visualization can be achieved using a staining solution (e.g., potassium permanganate) followed by gentle heating.
-
Analyze the Results: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The presence of multiple product spots may suggest the formation of side products.
Protocol 2: HPLC Analysis for the Quantification of 2-Aminothiazole and Isomeric Impurities
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is required.
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Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point is a gradient of acetonitrile in water with an additive like formic acid or ammonium formate to improve peak shape.
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Standard Preparation: Prepare stock solutions of your purified 2-aminothiazole and, if isolated, the 2-imino-2,3-dihydrothiazole isomer in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From these stock solutions, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Dilute a known amount of the crude reaction mixture in the mobile phase to a concentration that falls within the range of your calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to separate the isomers from other components. An example gradient could be starting with 10% acetonitrile in water (with 0.1% formic acid) and increasing to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Construct a calibration curve for each isomer by plotting the peak area against the concentration. From the peak areas of the isomers in the chromatogram of the reaction mixture, determine their respective concentrations using the calibration curves. This will allow for the quantification of the product and side product distribution.
Mandatory Visualization
Caption: Reaction pathways in Hantzsch synthesis.
Technical Support Center: Recrystallization of 2-Amino-4-methylthiazole Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 2-Amino-4-methylthiazole hydrochloride via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Given that it is a hydrochloride salt, polar protic solvents are often a good starting point. Based on the properties of similar compounds, suitable solvents to screen include:
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Primary Recommendations: Isopropanol, Ethanol, Methanol/Water mixtures.
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Secondary Recommendations: Acetonitrile, Ethyl Acetate (may have lower solubility).
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific batch of crude material.
Q2: My recrystallized product is still impure. What are the potential causes?
A2: Persistent impurities after recrystallization can stem from a few common issues:
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Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your desired product and the impurities, meaning both crystallize out of solution.
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Rapid Crystallization: If the solution is cooled too quickly, impurities can become trapped within the crystal lattice of the product.
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Co-precipitation: The impurity may have very similar solubility properties to your product, making separation by recrystallization difficult. In such cases, an alternative purification method like column chromatography might be necessary.
Q3: I am experiencing a very low yield after recrystallization. How can this be improved?
A3: Low recovery is a frequent challenge in recrystallization. The primary culprits are typically:
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Using an excessive amount of solvent: This is the most common reason for low yield, as a significant portion of the product remains dissolved in the mother liquor even after cooling.[1][2] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2]
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The compound is too soluble in the cold solvent: If the product has significant solubility in the chosen solvent at low temperatures, a substantial amount will be lost.
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Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your funnel and receiving flask are pre-heated.[1]
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Incomplete precipitation: Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.
To improve your yield, you can try to recover a second crop of crystals by concentrating the mother liquor and cooling it again.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | Boil off a portion of the solvent to concentrate the solution and then allow it to cool again.[3][4] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid or by adding a seed crystal of pure this compound.[2][4] | |
| The compound "oils out" instead of crystallizing | The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] Consider using a lower-boiling point solvent. |
| The compound is highly impure, leading to a significant depression of its melting point. | Try purifying the crude material by another method, such as column chromatography, before attempting recrystallization. | |
| The crystals are very small or appear as a powder | The solution cooled too rapidly. | Ensure the solution cools slowly and without disturbance. You can insulate the flask to slow down the cooling process. |
| Discolored crystals are obtained | Colored impurities are present. | Consider treating the hot solution with a small amount of activated charcoal before filtering and cooling. Be aware that charcoal can also adsorb some of your desired product. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude "this compound". Add your chosen solvent dropwise at room temperature, observing the solubility. If it is insoluble or sparingly soluble, heat the mixture gently. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add the minimum amount of the selected recrystallization solvent to the flask. Heat the mixture on a hot plate, gently swirling, until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.
Quantitative Data
| Solvent | Molar Solubility at 278.15 K (mol·L⁻¹) | Molar Solubility at 313.15 K (mol·L⁻¹) |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| n-Propanol | Data not available | Data not available |
| Isopropanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| 2-Butanone | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| 1,4-Dioxane | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available |
Note: The search results indicated a study on the solubility of 2-amino-5-methylthiazole but did not provide the specific quantitative data in the abstract.[5] Therefore, the table remains as a template to be filled when such data is obtained.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Challenges in the scale-up of "2-Amino-4-methylthiazole hydrochloride" synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 2-Amino-4-methylthiazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is the most widely employed and scalable method. This reaction involves the condensation of an α-haloketone, such as chloroacetone, with thiourea.[1][2] The resulting 2-Amino-4-methylthiazole is then typically converted to its hydrochloride salt for improved stability and handling.
Q2: What are the primary challenges when scaling up the Hantzsch synthesis for this compound?
A2: Key challenges during scale-up include managing the reaction exotherm, controlling impurity formation, ensuring efficient mixing, and achieving consistent crystallization and filtration of the final product.[3] A decrease in the surface-area-to-volume ratio in larger reactors can lead to inefficient heat dissipation, potentially causing side reactions and decomposition.[3]
Q3: How can the yield of this compound be improved during scale-up?
A3: Optimizing reaction parameters is critical for improving yield. Key areas to focus on include:
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Solvent Selection: The choice of solvent can significantly impact reaction rate and product isolation. Alcohols like ethanol or methanol are commonly used.[1][4]
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Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial to minimize side reactions.[1]
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Catalyst Use: While the Hantzsch synthesis can proceed without a catalyst, various catalysts can be employed to improve reaction kinetics and yield.[1]
-
Stoichiometry: Precise control of reactant ratios is essential for maximizing conversion and minimizing unreacted starting materials.[1]
Q4: What are some "greener" alternatives for the synthesis of this compound?
A4: To enhance the environmental profile of the synthesis, consider the following approaches:
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Aqueous Reaction Media: Utilizing water as a solvent where possible can reduce the reliance on volatile organic compounds.[1]
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Reusable Catalysts: Employing solid-supported catalysts can simplify catalyst removal and recycling.[1]
-
Microwave-Assisted Synthesis: This technique can often reduce reaction times and energy consumption, leading to a more efficient process.[1][5]
Troubleshooting Guides
Low Yield
| Possible Cause | Suggested Solution(s) |
| Inadequate Temperature Control | The Hantzsch synthesis is often exothermic. On a larger scale, inefficient heat removal can lead to localized hotspots and product degradation. Implement robust temperature monitoring and a controlled cooling system.[3][6] |
| Poor Mixing | In large reactors, inefficient stirring can result in localized concentration gradients and incomplete reactions. Evaluate and optimize the agitator design and speed to ensure homogeneity.[3] |
| Suboptimal Solvent | The solvent may not be ideal for the scaled-up reaction conditions. Screen different solvents or solvent mixtures to find the optimal balance between reaction performance and product isolation.[1] |
| Incorrect Stoichiometry | Inaccurate reactant ratios can lead to incomplete conversion. Verify the molar ratios of chloroacetone and thiourea.[1] |
High Impurity Levels
| Possible Cause | Suggested Solution(s) |
| Side Reactions due to High Temperature | Elevated temperatures can promote the formation of byproducts. Maintain strict temperature control throughout the reaction.[1] |
| Decomposition of Starting Materials or Product | Ensure the purity of starting materials. Chloroacetone can be unstable and should be handled and stored appropriately. The product itself may degrade under harsh conditions.[4] |
| Formation of Isomeric Impurities | Under certain conditions, isomeric impurities can form. Adjusting the pH of the reaction mixture can sometimes improve regioselectivity.[1] |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. |
Difficult Product Isolation and Purification
| Possible Cause | Suggested Solution(s) |
| Poor Crystallization | The hydrochloride salt may not crystallize well from the reaction mixture. Experiment with different anti-solvents, cooling profiles, and seeding to induce and control crystallization. |
| Fine Particle Size Leading to Difficult Filtration | Rapid crystallization can lead to fine particles that clog filters. Control the rate of crystallization to obtain larger, more easily filterable crystals. |
| Product is Highly Soluble in the Reaction Solvent | If the product has high solubility in the reaction solvent, isolation by filtration will be inefficient. Consider a solvent swap to a solvent in which the product is less soluble before crystallization. |
| Presence of Tarry Byproducts | Side reactions can produce tarry impurities that hinder crystallization and filtration. Optimize reaction conditions to minimize their formation. If present, consider a workup procedure that includes a wash with a non-polar solvent to remove them. |
Experimental Protocols
General Lab-Scale Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend thiourea (1 equivalent) in ethanol.
-
Reagent Addition: Slowly add chloroacetone (1 equivalent) dropwise to the stirred suspension at room temperature. An exotherm is often observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If the free base precipitates, it can be filtered. To form the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid (e.g., as a solution in isopropanol or gaseous HCl) until precipitation is complete.
-
Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
Table 1: Effect of Solvent on Yield in Hantzsch Thiazole Synthesis (Illustrative)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 78 | 3 | 85 |
| Methanol | 65 | 4 | 82 |
| Water | 100 | 2 | 75 |
| Acetonitrile | 82 | 3 | 80 |
Note: This table is illustrative and actual results may vary depending on specific reaction conditions and substrates.
Visualizations
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: The synthetic route from starting materials to the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Impurities in 2-Amino-4-methylthiazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-4-methylthiazole hydrochloride." The following sections detail potential impurities, analytical methodologies, and troubleshooting advice to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in "this compound" samples?
A1: Impurities in "this compound" can originate from the synthesis process or degradation.
-
Process-Related Impurities: These are substances that are part of the manufacturing process. Common synthesis routes, such as the Hantzsch thiazole synthesis, involve the reaction of a haloketone with a thioamide. Therefore, potential process-related impurities include:
-
Starting Materials: Unreacted thiourea and chloroacetone.
-
Intermediates and Byproducts: Side reactions can lead to the formation of various related substances.
-
-
Degradation Products: "this compound" can degrade under certain environmental conditions. Forced degradation studies help identify potential degradation products that may arise from:
-
Hydrolysis: Degradation in the presence of water, acid, or base.
-
Oxidation: Degradation due to exposure to oxidizing agents.
-
Thermolysis: Degradation at elevated temperatures.
-
Photolysis: Degradation upon exposure to light.
-
A study on a similar 2-aminothiazole derivative showed susceptibility to degradation in DMSO, leading to oxidation and dimerization products.
Q2: Which analytical techniques are most suitable for analyzing impurities in "this compound"?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating, detecting, and quantifying non-volatile organic impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile organic impurities, such as residual solvents from the manufacturing process. Headspace GC is a common sampling technique for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of unknown impurities that have been isolated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities without the need for isolation.
Experimental Protocols
Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method for the analysis of impurities in "this compound."
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 254 nm |
Sample Preparation:
-
Accurately weigh and dissolve the "this compound" sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Headspace Method for Residual Solvents
This method is suitable for the analysis of volatile organic impurities.
Instrumentation:
-
GC-MS system with a headspace autosampler
GC-MS Conditions:
| Parameter | Value |
| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min |
| Injector Temperature | 220°C |
| Transfer Line Temp | 240°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Scan Range | 35-350 amu |
Headspace Parameters:
| Parameter | Value |
| Vial Equilibration Temp | 80°C |
| Vial Equilibration Time | 30 min |
| Loop Temperature | 90°C |
| Transfer Line Temp | 100°C |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the "this compound" sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial immediately.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of "this compound."
Q: Why am I observing peak tailing for the main peak?
A: Peak tailing for a basic compound like 2-Amino-4-methylthiazole is often due to interactions with acidic silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using formic acid or phosphoric acid) to suppress the ionization of silanol groups. A pH of 2.5-3.5 is often effective.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
Q: My retention times are drifting or inconsistent. What could be the cause?
A: Retention time variability can be caused by several factors.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition.
-
Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting the analysis.
-
-
Cause 2: Mobile Phase Composition Changes: Inaccurate preparation or evaporation of the organic solvent in the mobile phase can alter its composition.
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped.
-
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Q: I am seeing ghost peaks in my chromatogram. Where are they coming from?
A: Ghost peaks are extraneous peaks that can appear in a chromatogram.
-
Source 1: Contaminated Mobile Phase or System: Impurities in the solvents or contamination in the HPLC system can elute as peaks.
-
Solution: Use high-purity solvents and flush the system thoroughly.
-
-
Source 2: Carryover from Previous Injections: Highly retained compounds from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol and include a high-organic wash step at the end of each gradient run to elute any strongly retained compounds.
-
-
Source 3: Sample Degradation: The analyte may be degrading in the autosampler.
-
Solution: Use a cooled autosampler and analyze samples promptly after preparation.
-
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: HPLC troubleshooting decision tree.
Validation & Comparative
A Comparative Guide to 2-Amino-4-methylthiazole Hydrochloride and Other Thiazole Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry and organic synthesis, prized for its versatile reactivity and presence in a multitude of biologically active compounds. Among the various thiazole derivatives, 2-aminothiazoles are particularly significant as key building blocks for pharmaceuticals. This guide provides an objective comparison of 2-Amino-4-methylthiazole hydrochloride with other notable thiazole derivatives, focusing on their performance in synthetic applications, supported by experimental data.
Introduction to Thiazole Derivatives in Synthesis
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, and its derivatives are integral to the development of numerous therapeutic agents.[1] The 2-aminothiazole moiety, in particular, is a privileged structure found in a wide array of drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The synthetic utility of these compounds is vast, with the Hantzsch thiazole synthesis being a classic and widely employed method for their preparation. This reaction typically involves the condensation of an α-haloketone with a thioamide.[4]
This guide will focus on a comparative analysis of this compound against other commonly used thiazole precursors, such as 2-aminothiazole and 2-amino-4-phenylthiazole. The comparison will be based on their synthetic efficiency, considering factors like reaction yields, conditions, and the nature of substituents.
Comparative Synthetic Performance: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile method for preparing a wide range of thiazole derivatives.[4] The choice of the starting α-haloketone and the thioamide derivative significantly influences the reaction's outcome, including yield and purity. Below is a comparative look at the synthesis of 2-Amino-4-methylthiazole and other derivatives.
Table 1: Comparison of Reaction Yields in the Hantzsch Synthesis of Various 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | α-Haloketone | Thioamide | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4-methylthiazole | Chloroacetone | Thiourea | Water | Reflux, 2 hours | 70-75 | Organic Syntheses, Coll. Vol. 3, p.76 (1955) |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30-60 minutes | ~90 (crude) | Benchchem |
| N-Phenyl-4-phenylthiazol-2-amine | 2-Bromoacetophenone | N-Phenylthiourea | Methanol | Microwave, 90°C, 30 min | 95 | Molecules 2010, 15(3), 1899-1913 |
| 2-Amino-4-(4-chlorophenyl)thiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | Reflux | High | Not Specified |
| 2-Amino-4-(p-tolyl)thiazole | 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | Reflux | High | Not Specified |
Note: Yields are reported as found in the respective literature and may vary based on specific experimental conditions and purification methods.
From the data, it is evident that the nature of the substituent at the 4-position of the thiazole ring, which is determined by the starting α-haloketone, can influence the reaction yield. While the synthesis of the parent 2-amino-4-methylthiazole provides a solid yield, derivatives with an aromatic substituent at the 4-position, such as 2-amino-4-phenylthiazole, can often be obtained in higher yields under optimized conditions, including the use of microwave irradiation which can also significantly reduce reaction times.[5]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of key thiazole derivatives discussed in this guide.
Protocol 1: Synthesis of 2-Amino-4-methylthiazole
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 cc)
-
Solid Sodium Hydroxide (200 g)
-
Ether
Procedure:
-
Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone over a period of 30 minutes. The temperature will rise as the thiourea dissolves.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, while stirring, add solid sodium hydroxide, ensuring the mixture is cooled to prevent excessive heat generation.
-
Separate the upper oily layer using a separatory funnel.
-
Extract the aqueous layer three times with ether (total of 300 cc).
-
Combine the oil with the ethereal extracts and dry the solution over solid sodium hydroxide.
-
Filter the solution to remove any tar.
-
Remove the ether by distillation.
-
Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole (yield: 80-85.5 g, 70-75%).
(Source: Organic Syntheses, Coll. Vol. 3, p.76 (1955))
Protocol 2: Classical Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Allow the collected solid to air dry. The crude product is often of sufficient purity for further use.[6]
(Source: Adapted from standard laboratory procedures for Hantzsch synthesis)
Biological Significance and Signaling Pathways
Thiazole derivatives are not only versatile synthetic intermediates but also potent modulators of various biological pathways, making them attractive scaffolds for drug discovery.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Several 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[8][9] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling cascades, leading to a reduction in tumor vascularization.[7]
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of synthesis methods for 2-amino-4-methylthiazole
A Comprehensive Guide to the Synthesis of 2-Amino-4-Methylthiazole for Researchers and Drug Development Professionals
The small heterocyclic molecule 2-amino-4-methylthiazole is a critical building block in the synthesis of a wide array of pharmaceutical compounds, including sulfathiazole, a sulfonamide antibiotic, and various other agents with demonstrated biological activity. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative study of the prevalent synthesis methods for 2-amino-4-methylthiazole, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways and experimental workflows.
Comparative Analysis of Synthesis Methods
The most established and widely utilized method for the synthesis of 2-amino-4-methylthiazole is the Hantzsch thiazole synthesis. This method, along with its modern variations, offers a reliable route to the target compound. Below is a summary of the quantitative data associated with different synthetic approaches.
| Synthesis Method | Reactants | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Traditional Hantzsch Synthesis | Thiourea, Chloroacetone | Water | 2 hours (reflux) | Reflux | 70-75 | [1][2] |
| One-Pot Synthesis using TCCA | Methyl Ketones, Thiourea | Ca/4-MePy-IL@ZY-Fe3O4 / Ethanol | 25 minutes | 80 °C | High (not specified for 2-amino-4-methylthiazole) | [3] |
| Ultrasound-Assisted Synthesis | Methyl Ketones, Thiourea, N-Bromosuccinimide | Brønsted Acidic Ionic Liquid | 35-115 minutes | Not specified | 20-78 | [4] |
| Microwave-Assisted Synthesis | Ethyl 4-bromo-3-oxopentanoate, Thiourea | Ethanol | 5 minutes | Not specified | Not specified | [5] |
Experimental Protocols
Traditional Hantzsch Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from the well-established procedure described in Organic Syntheses.[1][2]
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 cc)
-
Sodium hydroxide (200 g)
-
Ether
Procedure:
-
Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone dropwise over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, while stirring, add solid sodium hydroxide with external cooling.
-
Separate the upper oily layer. Extract the aqueous layer three times with ether.
-
Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.
-
Filter to remove any tar, and then remove the ether by distillation.
-
Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole. The product is collected at 130–133°/18 mm.[1]
Yield: 80-85.5 g (70-75% of the theoretical amount).[1]
One-Pot Synthesis of 2-Aminothiazoles using Trichloroisocyanuric Acid (TCCA)
This method represents a more modern, greener approach to the synthesis of the 2-aminothiazole core structure.[3]
Materials:
-
Acetophenone derivative (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe3O4 catalyst (0.01 g)
-
Ethanol (3.0 mL)
-
10% Sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, combine the acetophenone derivative, TCCA, and the catalyst in ethanol.
-
Stir the mixture at 80 °C for 25 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the intermediate carbonyl alkyl halide is formed, add thiourea to the reaction mixture.
-
Continue the reaction until completion (monitored by TLC).
-
Separate the magnetic nanocatalyst using an external magnet.
-
Neutralize the reaction mixture with a 10% sodium bicarbonate solution to precipitate the product.
-
Isolate the product by filtration.
Visualizing the Synthesis
To better understand the chemical transformations and experimental processes, the following diagrams have been generated.
Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.
Caption: Workflow for a comparative study of synthesis methods.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-4-Methylthiazole: N-Bromosuccinimide (NBS) as a Modern Alternative to Bromine
The synthesis of 2-amino-4-methylthiazole, a crucial scaffold in medicinal chemistry, has traditionally been accomplished via the Hantzsch thiazole synthesis. This classic method involves the reaction of an α-haloketone with a thiourea. The requisite α-haloketone is often prepared by the bromination of a corresponding ketone using elemental bromine (Br₂). While effective, the use of liquid bromine presents significant handling and safety challenges due to its high toxicity, corrosivity, and volatility.[1]
N-Bromosuccinimide (NBS) has emerged as a superior alternative, offering a safer and more convenient method for bromination.[1][2] NBS is a crystalline solid that is easier to handle, store, and measure than liquid bromine.[1] This guide provides an objective comparison of the synthesis of 2-amino-4-methylthiazole using both traditional bromine and modern NBS-based methods, supported by experimental protocols and performance data.
Comparative Analysis of Synthesis Parameters
The choice of brominating agent significantly impacts several key reaction parameters, from yield and reaction time to overall safety and environmental impact. The following table summarizes the quantitative differences between the two methods.
| Parameter | Bromine (Br₂) Method | N-Bromosuccinimide (NBS) Method | Notes |
| Typical Yield | 75-85% | 70-90% | Yields are comparable, with NBS methods often being slightly higher and more consistent in one-pot procedures. |
| Reaction Time | 2-4 hours (for bromination) + 2 hours (for cyclization) | 35-115 minutes (one-pot reaction) | NBS allows for efficient one-pot syntheses, significantly reducing the overall reaction time.[3] |
| Reaction Temp. | 0°C to Room Temperature | 60-80°C (for one-pot methods) | The NBS one-pot method may require heating, but avoids the isolation of the lachrymatory α-bromoketone intermediate.[3] |
| Reagent Handling | Highly Corrosive, Toxic, Fuming Liquid | Crystalline Solid, Easier to Handle | NBS is considered significantly safer and more convenient for laboratory use.[1] |
| Key Solvents | Acetic Acid, Ethanol, Water | Ethanol/Water, Acetonitrile/Water | Both methods can be adapted to greener solvent systems. |
| Procedure Type | Typically a two-step process | Often a convenient one-pot process | One-pot NBS methods avoid the isolation of toxic intermediates.[3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-amino-4-methylthiazole via both the traditional bromine and the alternative NBS method.
Protocol 1: Traditional Two-Step Synthesis via Bromination with Br₂
This method first involves the bromination of acetone to form bromoacetone, which is then reacted with thiourea.
Step 1: Synthesis of α-Bromoacetone
-
In a flask equipped with a dropping funnel and stirrer, place acetone and a suitable solvent like acetic acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a stoichiometric amount of liquid bromine (Br₂) dropwise while stirring vigorously. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the red-brown color of bromine disappears.
-
The resulting solution containing α-bromoacetone is carefully neutralized and extracted. Caution: α-bromoacetone is a potent lachrymator and is toxic.
Step 2: Cyclization with Thiourea
-
Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.[4]
-
Add the prepared α-bromoacetone solution to the flask.
-
Heat the reaction mixture to reflux (approximately 70-78°C) for 2 hours.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should induce the precipitation of the product as a hydrobromide salt.[5]
-
Filter the precipitate and wash with cold acetone.
-
To obtain the free base, dissolve the solid in an aqueous sodium hydroxide solution (2M NaOH) and extract with an organic solvent like ethyl acetate.[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-amino-4-methylthiazole.
Protocol 2: One-Pot Synthesis Using N-Bromosuccinimide (NBS)
This streamlined protocol combines the bromination and cyclization steps into a single, efficient procedure, avoiding the isolation of hazardous intermediates.[3]
-
To a round-bottom flask, add the methyl ketone (e.g., acetone), thiourea, and N-Bromosuccinimide (NBS) in a suitable solvent system, such as a mixture of ethanol and water.[3]
-
Add a catalytic amount of an acid, such as citric acid or an acidic ionic liquid, to facilitate the reaction.[3]
-
Heat the reaction mixture to reflux (around 80°C) or expose it to ultrasound irradiation for a period ranging from 35 to 115 minutes.[3]
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with an aqueous base (e.g., ammonia solution) to a pH of approximately 8.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and recrystallize from an ethanol-water mixture to obtain pure 2-amino-4-methylthiazole.
Synthesis Workflow Comparison
The logical flow and key differences between the two synthetic pathways are illustrated below. The NBS method offers a more direct route from starting materials to the final product.
Caption: Comparative workflow for 2-amino-4-methylthiazole synthesis.
Conclusion
N-Bromosuccinimide serves as a highly effective and advantageous alternative to elemental bromine for the synthesis of 2-amino-4-methylthiazole. The primary benefits of using NBS lie in its superior handling characteristics and the ability to perform the synthesis in a streamlined, one-pot procedure.[3] This approach not only enhances laboratory safety by avoiding the use of highly toxic and corrosive liquid bromine but also circumvents the isolation of lachrymatory α-bromoketone intermediates.[1][3] While both methods can produce the desired product in good yields, the NBS protocol offers significant improvements in terms of safety, convenience, and reaction efficiency, making it the recommended choice for modern synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potency of 2-Amino-4-methylthiazole Hydrochloride Derivatives: A Comparative Analysis
A comprehensive review of synthesized derivatives of 2-amino-4-methylthiazole hydrochloride showcases a promising class of compounds with significant antimicrobial activity against a wide spectrum of bacterial and fungal pathogens. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and drug development professionals in navigating this evolving landscape of potential therapeutics.
The core structure of 2-aminothiazole has long been recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] The continuous emergence of drug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, and derivatives of this compound have emerged as a focal point of this research.[3][4] This guide synthesizes findings from multiple studies to offer a clear comparison of the antimicrobial performance of various derivatives, detailing the experimental methodologies employed and visualizing key biological pathways.
Comparative Efficacy: A Quantitative Overview
The antimicrobial efficacy of various 2-amino-4-methylthiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of several derivatives against a panel of clinically relevant bacteria and fungi, as reported in the literature.
Table 1: Antibacterial Activity of 2-Amino-4-methylthiazole Derivatives (MIC in µg/mL)
| Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Reference |
| Compound 2a | 250 | - | - | - | [5] |
| Compound 2b | - | - | 375 | - | [5] |
| Compound 2d | 250 | 375 | - | - | [5] |
| Compound 2g | - | 375 | - | - | [5] |
| Compound 21 | 2-4 (MRSA strains) | - | - | - | [6] |
| Trifluoromethoxy substituted aminothiazoles | 2-16 (MRSA strains) | - | - | - | [6] |
| Various derivatives | - | 4 and 8 | - | - | [7] |
| Compound 8 | - | - | - | - | [8] |
| N-(4-arylthiazol-2-yl)-acetamides | - | - | - | - | [7] |
| Thiazolyl–thiazole derivatives | - | - | - | - | [9] |
Table 2: Antifungal Activity of 2-Amino-4-methylthiazole Derivatives (MIC in µg/mL)
| Derivative | Candida albicans | Aspergillus niger | Candida glabrata | Reference |
| Compound 2a | Zone of inhibition: 20.0 mm | - | - | [5] |
| Compound 2b | - | - | Zone of inhibition: 21.0 mm | [5] |
| 4a8 | Moderate activity | - | - | [10] |
| 5a8 | 9 (MIC80) | - | - | [10] |
| Compound 1 | - | - | - | [8] |
Deciphering the Mechanism of Action
While the exact mechanisms of action for all derivatives are not fully elucidated, research suggests that these compounds may interfere with essential cellular processes in microorganisms. Molecular docking studies have implicated the inhibition of key enzymes as a probable mode of antibacterial and antifungal activity.
For instance, in bacteria, the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, has been identified as a potential target.[8] Inhibition of MurB would disrupt cell wall synthesis, leading to bacterial cell death.
In fungi, the target is thought to be CYP51 (lanosterol 14α-demethylase), an essential enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Visualizing the Pathways
To better understand the proposed mechanisms of action, the following diagrams illustrate the targeted biochemical pathways.
Caption: Proposed inhibition of bacterial cell wall synthesis by targeting the MurB enzyme.
Caption: Proposed inhibition of fungal ergosterol biosynthesis by targeting the CYP51 enzyme.
Experimental Protocols: A Guide to Methodology
The antimicrobial activity of the 2-amino-4-methylthiazole derivatives cited in this guide was primarily determined using the following standard methods:
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density, typically standardized using a spectrophotometer or McFarland standards.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Disk Diffusion Method (Kirby-Bauer Assay)
This method is used to assess the susceptibility of a microorganism to a particular antimicrobial agent.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Synthesis of 2-Amino-4-methylthiazole Derivatives
The general synthetic route for many of the reported 2-amino-4-methylthiazole derivatives involves the Hantzsch thiazole synthesis.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this synthesis allows for the introduction of various substituents on the thiazole ring, leading to a diverse library of compounds for antimicrobial screening.
Conclusion
Derivatives of this compound represent a promising avenue for the development of new antimicrobial agents. The data presented in this guide highlights their potential to combat a range of bacterial and fungal pathogens, including drug-resistant strains. Further research focusing on structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies is warranted to fully realize the therapeutic potential of this versatile chemical scaffold. The detailed experimental protocols and visualized pathways provided herein serve as a valuable resource for researchers dedicated to advancing the fight against infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Structure of Synthesized 2-Amino-4-Methylthiazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical checkpoint in the discovery pipeline. The 2-amino-4-methylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules. Ensuring the integrity of this core and the correct placement of substituents is paramount for reproducible biological data and advancing lead candidates.
This guide provides a comparative overview of the primary analytical techniques used to validate the structure of 2-amino-4-methylthiazole and its derivatives. We present supporting experimental data and detailed protocols to aid in the comprehensive characterization of these important heterocyclic compounds.
Comparative Analysis of Spectroscopic and Crystallographic Data
The following table summarizes the expected quantitative data from various analytical techniques for the parent compound, 2-amino-4-methylthiazole, and a representative derivative, 2-amino-4-phenylthiazole. This allows for a direct comparison of the influence of substituents on the spectral and structural parameters.
| Analytical Technique | Parameter | 2-Amino-4-methylthiazole | 2-Amino-4-phenylthiazole Derivative | Alternative Techniques & Notes |
| ¹H NMR | Chemical Shift (δ) | ~6.34 ppm (s, 1H, H-5), ~4.9 (br s, 2H, NH₂), ~2.50 ppm (s, 3H, CH₃)[1] | Phenyl protons: ~7.2-7.8 ppm (m), Thiazole proton (H-5): ~6.8-7.2 ppm (s), NH₂: variable | 2D NMR (COSY, HSQC, HMBC) for complex derivatives to establish connectivity. |
| ¹³C NMR | Chemical Shift (δ) | ~167 ppm (C-2), ~148 ppm (C-4), ~105 ppm (C-5), ~17 ppm (CH₃) | ~168 ppm (C-2), ~150 ppm (C-4), ~107 ppm (C-5), Phenyl carbons: ~125-135 ppm | DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. |
| FTIR | Wavenumber (cm⁻¹) | ~3400-3100 (N-H stretch), ~1620 (C=N stretch), ~1520 (C=C stretch)[2] | Similar ranges, with additional peaks for the aromatic ring (~1600, 1480 cm⁻¹) and any other functional groups. | Attenuated Total Reflectance (ATR-FTIR) for rapid, direct analysis of solid and liquid samples with minimal preparation.[3][4] |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M]+ at 114.17 | Dependent on the specific derivative; for 2-amino-4-phenylthiazole: [M]+ at 176.23 | High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation. GC-MS for volatile derivatives.[5][6] |
| X-ray Crystallography | Crystal System & Space Group | Orthorhombic, Pbca (for a derivative) | Varies depending on the derivative and crystallization conditions. | Powder X-ray Diffraction (PXRD) for analyzing bulk crystalline material and identifying polymorphs. |
Experimental Workflow for Synthesis and Validation
The synthesis and structural validation of a 2-amino-4-methylthiazole derivative typically follows a logical progression from synthesis to comprehensive characterization. The following diagram illustrates this workflow.
Caption: Workflow for the synthesis and structural validation of 2-amino-4-methylthiazole derivatives.
Key Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data. Below are standard procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-amino-4-methylthiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[8]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of volatile derivatives.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or hexane.[5][10] The sample must be free of particulate matter.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The temperature of the column is ramped to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z).[6]
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the three-dimensional atomic arrangement of the molecule in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11] The crystal should be of high quality and typically larger than 0.1 mm in all dimensions.[11]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it while collecting the diffraction pattern on a detector.[11]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.
By employing these techniques in a systematic manner, researchers can confidently validate the structure of their synthesized 2-amino-4-methylthiazole derivatives, ensuring a solid foundation for further biological and medicinal chemistry studies.
References
- 1. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. edinst.com [edinst.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
Spectroscopic analysis (1H NMR, 13C NMR) for validation of 2-amino-4-methylthiazole compounds
A definitive guide for researchers on the validation of 2-amino-4-methylthiazole and its analogs using ¹H and ¹³C NMR spectroscopy. This guide provides a comparative analysis with related thiazole compounds, detailed experimental protocols, and a clear workflow for structural confirmation.
In the landscape of pharmaceutical research and drug development, the structural integrity of synthesized compounds is paramount. For scientists working with heterocyclic compounds, particularly 2-aminothiazole derivatives, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and validation. This guide offers a comprehensive comparison of the ¹H and ¹³C NMR spectral data of 2-amino-4-methylthiazole against two common alternatives: 2-amino-4-phenylthiazole and 2-aminobenzothiazole. The provided data, presented in clear tabular format, will aid researchers in the unambiguous confirmation of their synthesized molecules.
Comparative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for 2-amino-4-methylthiazole and two comparative compounds. All data is reported for samples dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for NMR analysis of these compounds.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | H-5 (s) | -NH₂ (br s) | -CH₃ (s) | Aromatic-H (m) |
| 2-Amino-4-methylthiazole | 6.25 ppm | 6.85 ppm | 2.17 ppm | - |
| 2-Amino-4-phenylthiazole | 7.05 ppm | 7.15 ppm | - | 7.25-7.80 ppm |
| 2-Aminobenzothiazole | - | 7.50 ppm | - | 7.00-7.65 ppm |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | C-2 | C-4 | C-5 | -CH₃ | Aromatic-C |
| 2-Amino-4-methylthiazole [1] | 169.2 ppm | 153.4 ppm | 111.1 ppm | 15.7 ppm | - |
| 2-Amino-4-phenylthiazole | ~168 ppm | ~150 ppm | ~105 ppm | - | ~125-135 ppm |
| 2-Aminobenzothiazole | ~167 ppm | - | - | - | ~118-152 ppm |
Note: Chemical shifts for 2-amino-4-phenylthiazole and 2-aminobenzothiazole are approximate and can vary slightly based on experimental conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. Below is a detailed methodology for the ¹H and ¹³C NMR analysis of 2-amino-4-methylthiazole compounds.
1. Sample Preparation:
-
Weigh 5-10 mg of the synthesized 2-amino-4-methylthiazole compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the mixture or use sonication.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled.
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
Workflow for Synthesis and Spectroscopic Validation
The following diagram illustrates the logical workflow from the synthesis of a 2-amino-4-methylthiazole derivative to its final validation using spectroscopic techniques.
Caption: Synthesis and Spectroscopic Validation Workflow.
This comprehensive guide provides researchers with the necessary data and protocols to confidently validate the structure of 2-amino-4-methylthiazole compounds. By comparing experimental NMR data with the provided reference values and following the outlined workflow, scientists can ensure the accuracy and reliability of their synthetic products, a critical step in the advancement of drug discovery and development.
References
Comparing the biological activity of 2-amino-4-methylthiazole isomers
A Comparative Guide to the Biological Activity of 2-Amino-4-methylthiazole and 2-Amino-5-methylthiazole Isomers
This guide provides a comparative analysis of the biological activities of 2-amino-4-methylthiazole and 2-amino-5-methylthiazole isomers and their derivatives. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and illustrations of relevant signaling pathways.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, featured in a multitude of biologically active compounds.[1][2][3][4] The position of substituents on the thiazole ring can significantly influence the pharmacological properties of the resulting derivatives. This guide focuses on comparing the biological activities of derivatives of two constitutional isomers: 2-amino-4-methylthiazole and 2-amino-5-methylthiazole.
Data Presentation: Comparative Biological Activities
The following tables summarize the reported in vitro biological activities of various derivatives of 2-amino-4-methylthiazole and 2-amino-5-methylthiazole. It is important to note that the presented data is collated from different studies, and the derivatives are not identical, which should be considered when making direct comparisons.
Anticancer Activity
Derivatives of both isomers have been investigated for their cytotoxic effects against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of 2-Amino-4-methylthiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 28 | HT29 (Colon) | 0.63 | [5] |
| A549 (Lung) | 8.64 | [5] | |
| HeLa (Cervical) | 6.05 | [5] | |
| Karpas299 (Lymphoma) | 13.87 | [5] | |
| 46b | A549 (Lung) | 0.16 ± 0.06 | [5] |
| HepG2 (Liver) | 0.13 ± 0.05 | [5] |
Table 2: In Vitro Anticancer Activity of 2-Amino-5-methylthiazole Derivatives
Direct comparative data for the anticancer activity of 2-amino-5-methylthiazole derivatives was not prominently available in the searched literature. Research has more frequently focused on other biological activities for this isomer.
Antimicrobial Activity
The antimicrobial potential of 2-aminothiazole derivatives is a significant area of research.
Table 3: In Vitro Antimicrobial Activity of 2-Amino-4-methylthiazole Derivatives
Quantitative data for specific 2-amino-4-methylthiazole derivatives was not available in a comparative tabular format in the initial search results.
Table 4: In Vitro Antimicrobial Activity of 2-Amino-5-alkylidene-thiazol-4-ones
| Compound | Pseudomonas aeruginosa MIC (µM) | Reference |
| α-4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile | 3.125 | [6] |
Antioxidant Activity
The antioxidant properties of these isomers have also been explored, particularly for 2-amino-5-methylthiazole derivatives.
Table 5: In Vitro Antioxidant Activity of 2-Amino-5-methylthiazole Derivatives (DPPH Radical Scavenging)
| Compound ID | IC50 (µg/mL) | Reference |
| 6a | 12.4 | [7][8] |
| 6c | 15.8 | [7][8] |
| 6e | 14.2 | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[1][2]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific density.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[7][8]
Signaling Pathways and Mechanisms of Action
The biological activities of 2-aminothiazole derivatives are attributed to their interaction with various cellular signaling pathways.
Anticancer Activity: Inhibition of VEGFR-2 Signaling
Several 2-aminothiazole derivatives have been shown to exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.
Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis
A common mechanism of action for antimicrobial agents is the disruption of bacterial cell wall synthesis, leading to cell lysis.
Caption: Inhibition of bacterial cell wall synthesis by 2-aminothiazole derivatives.
Antioxidant Activity: Radical Scavenging
2-aminothiazole derivatives can exert antioxidant effects by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress.
Caption: Mechanism of antioxidant activity through radical scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Thiazole Synthesis Cyclization
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing this heterocyclic system, typically involving the cyclocondensation of an α-haloketone and a thioamide.[2][4] The critical cyclization step has traditionally relied on robust, often harsh, thionating and dehydrating agents.
This guide provides a comparative analysis of traditional reagents versus modern, alternative methodologies for the cyclization step in thiazole synthesis. We will explore greener, more efficient reagents and conditions, presenting supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic route.
Traditional Cyclization Reagents: The Benchmarks
For decades, Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) have been the reagents of choice for reactions requiring thionation, a key process in certain thiazole synthesis pathways, such as the Robinson-Gabriel synthesis which involves the cyclization of α-acylamino ketones.[5][6][7]
-
Phosphorus Pentasulfide (P₄S₁₀): One of the oldest thionating agents, P₄S₁₀ is effective but often requires high temperatures and can be difficult to handle due to its reactivity and the evolution of hydrogen sulfide upon hydrolysis.[8][9] Its use can sometimes lead to complex reaction mixtures and purification challenges.[10]
-
Lawesson's Reagent (LR): As a milder and more soluble alternative to P₄S₁₀, LR has gained widespread use for the thionation of carbonyls to thiocarbonyls.[5][7] While generally more efficient, LR can also require high temperatures, and its stability is a concern above 110 °C.[7][11] It is often preferred over P₄S₁₀ for its cleaner reactions and better yields in many cases.[7]
While effective, these traditional reagents suffer from drawbacks such as harsh reaction conditions, the use of hazardous solvents, and difficult post-processing, prompting the search for more sustainable and efficient alternatives.[12][13]
Comparative Analysis of Alternative Reagents and Methodologies
Recent advancements have focused on developing milder, more efficient, and environmentally benign protocols for thiazole synthesis. These methods often offer advantages such as reduced reaction times, lower energy consumption, higher yields, and simpler workup procedures.[14][15]
The following table summarizes and compares the performance of various alternative reagents and energy sources against traditional methods.
| Reagent/Methodology | Typical Substrates & Reaction | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Traditional Heat | α-haloketones & thioureas/thioamides (Hantzsch Synthesis) | Reflux in ethanol, 4-5 hours | 61-99% | Well-established, versatile | Long reaction times, high energy consumption |
| Lawesson's Reagent | N-(2-oxoalkyl)amides | Reflux in toluene/dioxane | Good to excellent | Effective for thio-cyclization | High temp, H₂S byproduct, reagent instability[5][7] |
| Phosphorus Pentasulfide | α-acylamino ketones | High temperature, reflux | Variable | Powerful thionating agent | Harsh conditions, side products, H₂S evolution[8][9] |
| Microwave Irradiation | Ethyl bromopyruvate & thioamides | Catalyst-free, 10-15 minutes | High | Rapid synthesis, high yields, energy efficient[12][16] | Requires specialized equipment |
| Ultrasonic Irradiation | Aldehydes, thiourea, α-haloketones (One-pot) | Reusable catalyst (SiW.SiO₂), 30-40°C, 1.5-2h | 79-90% | Mild conditions, high yields, green catalyst[12] | Substrate scope may be limited |
| Thionyl Chloride (SOCl₂)/DBU | N-substituted α-amino acids | DCM, Room Temperature | Excellent | Metal-free, one-pot, mild, SOCl₂ is S-source[17] | Base-sensitive functional groups may interfere |
| Visible Light | Benzothioamides & sulfoxonium ylides | Catalyst-free, room temperature | High | Green, mild, catalyst/metal-free[18] | Requires photochemical setup |
| Copper (Cu) Catalysis | Oximes, anhydrides, KSCN | Mild conditions | Very Good | Good functional group tolerance[18] | Metal catalyst removal may be needed |
| Ionic Liquids ([bmim]Br) | α-amino acids, aroylisothiocyanates, α-haloketones | 50°C | 76-97% | Eco-friendly medium, mild conditions, high yields[19] | Cost and recyclability of ionic liquid |
| Iodine (I₂) / Asparagine | Methylcarbonyls & thiourea | DMSO, 80°C | Good | Green organocatalyst, metal-free[12] | Use of high-boiling solvent (DMSO) |
Visualizing the Synthetic Pathways
The diagrams below illustrate the general workflow for thiazole synthesis and the conceptual comparison between traditional and modern alternative approaches.
Caption: General workflow for thiazole synthesis highlighting the critical cyclization step.
Caption: Comparison of traditional versus alternative strategies for thiazole synthesis.
Selected Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-arylthiazole (Conventional Heating)
This protocol is a classic example of the Hantzsch synthesis.
-
Reagents: Substituted thiosemicarbazone (1.0 mmol), 2-bromo-acetophenone derivative (1.0 mmol), ethanol (20 mL).
-
Procedure:
-
A mixture of the respective thiosemicarbazone (1.0 mmol) and the 2-bromo-acetophenone derivative (1.0 mmol) is placed in a round-bottom flask.[20]
-
Ethanol (20 mL) is added to the flask.
-
The mixture is refluxed for 4-5 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[20]
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure 2-amino-4-arylthiazole.[20]
-
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted Thiazoles using SOCl₂/DBU
This modern, metal-free protocol provides rapid access to 2,5-disubstituted thiazoles from readily available starting materials.[17]
-
Reagents: N-substituted-α-amino acid (1.0 equiv), thionyl chloride (SOCl₂, 3.0 equiv), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 4.0 equiv), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of the N-substituted-α-amino acid (1.0 equiv) in dry DCM at 0 °C, add SOCl₂ (3.0 equiv) dropwise under an inert atmosphere.[17]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add DBU (4.0 equiv) dropwise.
-
Let the reaction warm to room temperature and continue stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the desired 2,5-disubstituted thiazole.[17]
-
Protocol 3: Microwave-Assisted Synthesis of Thiazoles
This protocol demonstrates the significant acceleration of thiazole synthesis using microwave irradiation.[16]
-
Reagents: Thioamide (1.0 mmol), ethyl bromopyruvate (1.1 mmol).
-
Procedure:
-
In a microwave process vial, combine the thioamide (1.0 mmol) and ethyl bromopyruvate (1.1 mmol). No solvent is necessarily required for certain substrates.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 10-20 minutes.
-
After cooling, dissolve the residue in a suitable solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography to obtain the pure thiazole derivative.[16]
-
Conclusion
The synthesis of the thiazole core has evolved significantly from its traditional roots. While Lawesson's reagent and P₄S₁₀ remain useful tools, a host of alternative reagents and methodologies now offer superior performance in terms of efficiency, safety, and environmental impact.[12][13] Methods employing microwave irradiation, visible light, and novel catalytic systems provide researchers with powerful tools to construct thiazole-containing molecules under mild conditions with high yields.[16][18] The selection of a specific reagent or method will depend on the substrate scope, desired functional group tolerance, and available laboratory equipment. This guide serves as a starting point for professionals in drug discovery and chemical synthesis to navigate these options and optimize their approach to this vital heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. bepls.com [bepls.com]
- 13. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 15. GREEN SYNTHETIC STRATEGIES TOWARD THIAZOLES: A SUSTAINABLE APPROACH | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 16. sussex.figshare.com [sussex.figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiazole synthesis [organic-chemistry.org]
- 19. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic routes to "2-Amino-4-methylthiazole hydrochloride"
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-4-methylthiazole hydrochloride is a valuable building block in the pharmaceutical industry. This guide provides a detailed cost-benefit analysis of various synthetic routes to this compound, supported by experimental data and protocols to aid in the selection of the most suitable method for your laboratory or industrial needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative metrics for the most common synthetic routes to 2-Amino-4-methylthiazole. This data allows for a direct comparison of yield, reaction time, and estimated reagent costs.
| Synthetic Route | Key Reagents | Reported Yield (%) | Reaction Time | Estimated Reagent Cost per Mole of Product ($) | Key Advantages | Key Disadvantages |
| Classic Hantzsch Synthesis | Chloroacetone, Thiourea | 70-75[1] | ~2.5 hours[1] | 15-25 | Well-established, reliable | Moderate yield, relatively long reaction time |
| Solvent-Free Hantzsch Synthesis | Bromoacetone, Thiourea | 42-93 | Seconds to minutes | 30-50 | Extremely fast, eco-friendly (solvent-free) | Higher cost of bromoacetone, potentially exothermic |
| One-Pot Synthesis with NIS | Acetone, Thiourea, N-Iodosuccinimide | ~90 | ~1 hour | 40-60 | High yield, one-pot procedure | Higher reagent cost (NIS) |
| Catalytic One-Pot Synthesis (Montmorillonite K10) | Acetone, Thiourea, Iodine, Montmorillonite K10 | 85-95 | ~2 hours | 20-35 | High yield, reusable catalyst, environmentally friendly | Requires catalyst preparation/purchase |
| Catalytic One-Pot Synthesis (Magnetic Nanocatalyst) | Acetone, Thiourea, TCCA, Fe₃O₄-based catalyst | 90-95 | 30-60 minutes | 25-45 (catalyst is reusable) | High yield, very fast, reusable catalyst, green chemistry | Requires synthesis of the nanocatalyst |
Note on Cost Estimation: The estimated reagent cost is based on commercially available prices for laboratory-grade chemicals and may vary depending on the supplier, purity, and scale of the reaction. The cost for catalysts is calculated for a single use; however, the reusability of solid catalysts like Montmorillonite K10 and the magnetic nanocatalyst significantly reduces the cost over multiple runs.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Classic Hantzsch Synthesis
This traditional method involves the condensation of chloroacetone and thiourea.
Procedure:
-
Suspend thiourea (1 mole) in water (200 mL) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly add chloroacetone (1 mole) to the suspension over 30 minutes with continuous stirring. An exothermic reaction will occur, and the thiourea will dissolve.
-
Heat the resulting yellow solution to reflux for 2 hours.
-
After cooling, add solid sodium hydroxide (200 g) with external cooling to avoid excessive heat generation.
-
Separate the upper oily layer of 2-amino-4-methylthiazole.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound.
Solvent-Free Hantzsch Synthesis
This eco-friendly modification of the Hantzsch synthesis offers a significant reduction in reaction time and eliminates the need for a solvent.
Procedure:
-
Gently heat bromoacetone (1 mole) in a reaction vessel to its melting point.
-
Add thiourea (1.1 moles) portion-wise to the molten bromoacetone with vigorous stirring. The reaction is typically instantaneous and exothermic.
-
After the initial reaction subsides, allow the mixture to cool to room temperature.
-
Wash the resulting solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dissolve the crude 2-amino-4-methylthiazole in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding a solution of hydrochloric acid.
One-Pot Synthesis using N-Iodosuccinimide (NIS)
This one-pot method provides a high yield of the desired product in a shorter time frame compared to the classic Hantzsch synthesis.
Procedure:
-
To a solution of acetone (1.2 equivalents) and thiourea (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask, add N-Iodosuccinimide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary, then convert to the hydrochloride salt.
Catalytic One-Pot Synthesis with Montmorillonite K10
This method utilizes a reusable and environmentally friendly clay catalyst.
Procedure:
-
In a round-bottom flask, add acetone (1.5 equivalents), thiourea (1 equivalent), iodine (a catalytic amount), and Montmorillonite K10 (e.g., 10 wt%).
-
Add a suitable solvent, such as ethanol.
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for approximately 2 hours.
-
After the reaction is complete, filter off the catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate) to precipitate the free base of 2-amino-4-methylthiazole.
-
Filter the product, wash with water, and dry.
-
Convert the free base to the hydrochloride salt.
Catalytic One-Pot Synthesis with a Magnetic Nanocatalyst
This "green" approach employs a reusable magnetic nanocatalyst for a highly efficient and rapid synthesis.[2][3][4]
Catalyst Synthesis (Fe₃O₄@Silica-based): A core-shell magnetic nanocatalyst can be prepared by coating Fe₃O₄ nanoparticles with a silica layer, followed by functionalization with a suitable acidic or basic group. The preparation typically involves the co-precipitation of iron(II) and iron(III) salts, followed by silica coating using tetraethyl orthosilicate (TEOS) and subsequent surface modification.[2]
Procedure for 2-Amino-4-methylthiazole Synthesis:
-
Disperse the magnetic nanocatalyst (e.g., 1-2 mol%) in a suitable solvent like ethanol in a reaction flask.
-
Add acetone (1.5 equivalents), thiourea (1 equivalent), and an oxidant such as trichloroisocyanuric acid (TCCA).[2][3][4]
-
Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C) for 30-60 minutes.
-
Upon completion, use an external magnet to separate the nanocatalyst from the reaction mixture. The catalyst can be washed and reused.
-
Isolate the product from the solution by removing the solvent and then converting the crude product to its hydrochloride salt.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic routes.
Caption: Workflow for the Classic Hantzsch Synthesis.
Caption: Workflow for the Solvent-Free Hantzsch Synthesis.
Caption: Workflow for the One-Pot Synthesis using NIS.
Caption: General workflow for Catalytic One-Pot Syntheses.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: LC-MS/MS versus HPLC-UV for the Quantification of Aminothiazole Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification of aminothiazole derivatives is crucial. These compounds are significant structural motifs in many pharmacologically active molecules. The two most prominent analytical techniques for their quantification are High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on various factors including the required sensitivity, selectivity, the complexity of the sample matrix, and available resources.[1][2]
This guide provides an objective comparison of LC-MS/MS and HPLC-UV, supported by experimental data, to assist in selecting the most suitable method for your analytical needs.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-UV for the quantification of aminothiazole derivatives.
| Parameter | LC-MS/MS | HPLC-UV |
| Sensitivity | Very High (pg to low ng/mL) | Moderate (µg/mL to high ng/mL) |
| Selectivity | Very High | Moderate to Low |
| Limit of Detection (LOD) | Low (e.g., 0.07 ng/mL for 2-Aminobenzothiazole)[3] | Higher (e.g., 0.21 µg/mL for a novel indole–thiazole derivative)[4] |
| Limit of Quantification (LOQ) | Low (e.g., 0.25 ng/mL)[5] | Higher (e.g., 0.66 µg/mL for a novel indole–thiazole derivative)[4] |
| Linearity Range | Wide (e.g., 1.25–1250 ng/mL in rat plasma for a novel aminothiazole)[6][7][8] | Narrower (typically in the µg/mL to mg/mL range)[3] |
| Matrix Effect | Susceptible to ion suppression or enhancement[2] | Less susceptible to matrix effects, but vulnerable to co-eluting interferences[1][2] |
| Instrumentation Cost | High[2] | Low to Moderate[2] |
| Operational Complexity | High[2] | Low to Moderate[2] |
| Typical Application | Bioanalysis, trace-level quantification, complex matrices (e.g., plasma, urine)[9] | Routine analysis, quality control, purity assessment, analysis of formulations and less complex samples[6][9] |
The Core Methodologies: A Visual Workflow
The fundamental workflow for both techniques involves sample preparation, chromatographic separation, detection, and data analysis. However, the key difference lies in the detection principle.
Caption: General experimental workflow for HPLC-UV and LC-MS/MS.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.[3] Below are representative protocols for the quantification of aminothiazole derivatives using both techniques.
HPLC-UV Method for a Novel Aminothiazole (21MAT)
This method is suitable for quantifying the analyte in analytical solutions.[6][7]
-
Instrumentation: An HPLC system equipped with a UV detector.[6]
-
Mobile Phase: An isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile.[6][7]
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 10 µL.[9]
-
Sample Preparation: The synthesized aminothiazole compound is dissolved in the mobile phase to a known concentration.[9]
LC-MS/MS Method for a Novel Aminothiazole (21MAT) in Rat Plasma
This robust bioanalytical method is designed for early-stage pharmacokinetic research and in vitro screening samples.[6][7][8]
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[6][7]
-
Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile containing 0.1% v/v formic acid, combined with 15% of a 5 mM ammonium formate solution.[6][7][8]
-
Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.[7][8]
-
Sample Preparation: Protein precipitation is used to extract the analyte from the plasma matrix.[6][7][8]
In-Depth Comparison
Sensitivity and Selectivity
LC-MS/MS is the gold standard for quantifying aminothiazole compounds in complex matrices like biological fluids.[9] Its superior sensitivity and selectivity stem from its ability to monitor specific precursor-to-product ion transitions for the target analyte. This high selectivity minimizes interference from matrix components, allowing for lower limits of detection (LOD) and quantification (LOQ).[1]
HPLC-UV, while robust, has limitations in selectivity.[2] Co-eluting compounds that absorb at the same wavelength as the analyte can lead to inaccurate quantification, a significant challenge in complex samples.[2] While modern HPLC-UV systems can achieve good sensitivity, they generally do not match the low detection limits of LC-MS/MS.[2]
Linearity, Accuracy, and Precision
Both methods can achieve excellent linearity, accuracy, and precision when properly validated.[6][7] For a novel aminothiazole, the LC-MS/MS method was found to be linear over a wide concentration range of 1.25–1250 ng/mL in rat plasma.[6][7][8] HPLC-UV methods also demonstrate good linearity, though often over a narrower and higher concentration range.[6] For both techniques, validation parameters such as accuracy and precision should fall within acceptable regulatory limits, typically within 80–120% for accuracy and less than 5% for precision (relative standard deviation).[10]
Practical Considerations: Cost, Robustness, and Complexity
HPLC-UV is a widely accessible, cost-effective, and robust technique.[2] The instrumentation is relatively inexpensive to purchase and maintain, and the operational principles are straightforward, making it a workhorse for routine applications like quality control and purity analysis.[2][9]
LC-MS/MS instruments are more expensive to acquire, operate, and maintain.[2] The methodology is more complex, and analysts must be aware of potential issues like matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, affecting accuracy.[2]
Making the Right Choice
The decision between LC-MS/MS and HPLC-UV hinges on the specific analytical requirements.
Caption: Decision tree for selecting between LC-MS/MS and HPLC-UV.
Conclusion
Both LC-MS/MS and HPLC-UV are powerful and reliable techniques for the quantification of aminothiazole derivatives.[6][7] HPLC-UV is a cost-effective and robust choice for the routine analysis of less complex samples where high sensitivity is not the primary requirement.[1] Conversely, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the indispensable method of choice for bioanalytical studies, therapeutic drug monitoring, and the detection of trace levels of aminothiazoles in complex biological matrices.[1][9] The ultimate decision should be based on a careful evaluation of the analytical goals, sample characteristics, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Amino-4-methylthiazole Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 2-Amino-4-methylthiazole hydrochloride can ensure laboratory safety and proper environmental stewardship by adhering to the following disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this chemical waste.
Hazard Profile and Safety Precautions
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for compounds closely related to this compound, which should be considered as indicative of the potential hazards of the hydrochloride salt.
| Hazard Classification | GHS Hazard Statement(s) | Source |
| Acute Oral Toxicity | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | [1] |
| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated items like weigh boats and filter paper, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material such as polyethylene or polypropylene.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers that held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., water or an organic solvent recommended by your institution's safety office). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations. Puncture or otherwise render the container unusable before disposal to prevent reuse.
2. Labeling:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
3. Storage:
Store hazardous waste containers in a designated, secure satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents. Ensure containers are kept closed except when adding waste.
4. Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2]
Spill Response Protocol
In the event of a spill:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Clean: Decontaminate the spill area with soap and water. All cleanup materials must be collected and disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4-methylthiazole hydrochloride
Essential Safety and Handling Guide for 2-Amino-4-methylthiazole Hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Summary
This compound is a hazardous substance that poses several risks.[1][2][3] It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][3] Additionally, it may lead to respiratory irritation.[1][3] This compound is also recognized as being very toxic to aquatic life with long-lasting effects.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber, neoprene, or butyl rubber gloves should be worn. Inspect gloves prior to use. |
| Body Protection | Protective Clothing | Impervious clothing or lab coat. An apron may be necessary for larger quantities.[4] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 dust mask or, if exposure limits are exceeded, a full-face respirator. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[5][6]
-
Keep the container tightly closed when not in use.[1]
2. Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound within a chemical fume hood to control dust.
-
Use spark-proof tools and avoid creating dust clouds.[6]
3. Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the process generates heat, cool the container as necessary.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][7]
-
Decontaminate all work surfaces.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated sharps should be placed in a puncture-resistant sharps container.
-
Aqueous waste solutions should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
2. Container Management:
-
Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Keep waste containers closed except when adding waste.
-
Store waste in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][2][7]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.
Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
